Product packaging for Imiclopazine(Cat. No.:CAS No. 7224-08-0)

Imiclopazine

货号: B1207428
CAS 编号: 7224-08-0
分子量: 486.1 g/mol
InChI 键: OCDYNPAUUKDNOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Imiclopazine is an antipsychotic agent of the phenothiazine chemical class that was initially developed and studied in the 1960s for the treatment of schizophrenia . Although it demonstrated strong sedative and antiemetic properties and showed favorable results in clinical trials, it was never formally marketed as a pharmaceutical drug . As a research compound, this compound is defined as a psychomotor stabilizer and is noted for its antiaggressive and antiemetic effects in preclinical studies . Its primary research value lies in the field of neuroscience and neuromodulation, providing a tool for scientists to investigate the pharmacology and mechanisms of action of phenothiazine derivatives . Researchers can utilize this compound in controlled laboratory settings for fundamental research, pharmaceutical development, and diagnostic research, in accordance with its Research Use Only (RUO) designation . This product is offered as a high-purity reference standard to ensure reliable and consistent results in experimental applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32ClN5OS B1207428 Imiclopazine CAS No. 7224-08-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDYNPAUUKDNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7414-95-1 (di-hydrochloride)
Record name Imiclopazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60864024
Record name 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-08-0, 7414-95-1
Record name 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7224-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imiclopazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chorimpiphenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMICLOPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Imiclopazine: A Technical Guide to its Chemical Structure and Putative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiclopazine is a phenothiazine (B1677639) derivative that was investigated for its potential antipsychotic properties. While it did not proceed to market, its complex molecular architecture presents a case study in multi-step organic synthesis, combining a tricyclic phenothiazine core with a substituted piperazine (B1678402) side chain. This technical guide provides a comprehensive overview of the chemical structure of this compound and outlines a plausible synthetic pathway based on established chemical principles and analogous reactions found in the scientific and patent literature.

Chemical Structure of this compound

This compound is chemically known as 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one. Its structure is characterized by a 2-chlorophenothiazine (B30676) nucleus connected via a propyl linker to a piperazine ring, which in turn is substituted with a methyl-imidazolidinone moiety.

IdentifierValue
IUPAC Name 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one[1][2]
CAS Number 7224-08-0 (parent compound)[3][4]
Chemical Formula C₂₅H₃₂ClN₅OS[3]
Molecular Weight 486.08 g/mol [3]
SMILES CN1CCN(C(=O)N(C1)CCN1CCN(CCCN2c3ccccc3Sc4cc(Cl)ccc24)CC1)C

Chemical Structure:

Caption: Chemical structure of this compound.

Putative Synthesis Pathways

Overall Proposed Synthesis:

Imiclopazine_Synthesis cluster_path1 Pathway 1 cluster_path2 Pathway 2 (More Likely) A 2-Chlorophenothiazine B 1-(3-Chloropropyl)-4-(2-chloroethyl)piperazine A->B Alkylation D 1-(2-(Piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one A->D Alkylation with 1-(3-chloropropyl)piperazine E 1-(2-(4-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one (this compound) B->E Alkylation with D C 1-(2-Chloroethyl)-3-methylimidazolidin-2-one C->D Formation of piperazine intermediate D->E Alkylation

Caption: Proposed synthetic pathways for this compound.

The synthesis can be conceptually divided into the preparation of the phenothiazine core with a reactive side chain and the synthesis of the piperazine-imidazolidinone moiety, followed by their condensation.

Synthesis of the Phenothiazine Intermediate

The synthesis of the phenothiazine core likely begins with 2-chlorophenothiazine, which is then alkylated to introduce the propylpiperazine linker. A key intermediate, 1-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-4-(2-chloroethyl)piperazine, has been described in the patent literature for the synthesis of similar compounds.

Phenothiazine_Intermediate_Synthesis Start 2-Chlorophenothiazine Step1 Alkylation with 1,3-dichloropropane (B93676) Start->Step1 Intermediate1 10-(3-Chloropropyl)-2-chlorophenothiazine Step1->Intermediate1 Step2 Reaction with 1-(2-chloroethyl)piperazine (B3192190) Intermediate1->Step2 Final 1-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-4-(2-chloroethyl)piperazine Step2->Final

Caption: Synthesis of the phenothiazine intermediate.

Experimental Protocol (General, based on analogous reactions):

  • Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine would be reacted with an excess of a dihaloalkane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, in the presence of a strong base like sodium amide in a non-polar solvent such as toluene (B28343) or xylene. The reaction would likely be heated to drive it to completion.

  • Reaction with Piperazine Derivative: The resulting 10-(3-chloropropyl)-2-chlorophenothiazine would then be reacted with a suitable piperazine derivative. For instance, reaction with 1-(2-chloroethyl)piperazine in a polar aprotic solvent like DMF with a base such as potassium carbonate would yield the desired intermediate.

Synthesis of the Piperazine-Imidazolidinone Intermediate

The synthesis of the 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one intermediate is a crucial step. This would likely be prepared by reacting 1-(2-chloroethyl)-3-methylimidazolidin-2-one with piperazine.

Piperazine_Intermediate_Synthesis Start 1-(2-Chloroethyl)-3-methylimidazolidin-2-one Step Reaction with excess Piperazine Start->Step Final 1-(2-(Piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one Step->Final

Caption: Synthesis of the piperazine-imidazolidinone intermediate.

Experimental Protocol (General, based on analogous reactions):

  • Synthesis of 1-(2-chloroethyl)-3-methylimidazolidin-2-one: This precursor can be synthesized from 1-(2-hydroxyethyl)-3-methylimidazolidin-2-one via chlorination with an agent like thionyl chloride.

  • Reaction with Piperazine: 1-(2-chloroethyl)-3-methylimidazolidin-2-one would be reacted with a large excess of piperazine to favor mono-alkylation. The reaction would likely be carried out in a suitable solvent at an elevated temperature. The excess piperazine also acts as a base to neutralize the HCl formed.

Final Condensation Step

The final step in the proposed synthesis of this compound would be the N-alkylation of the piperazine-imidazolidinone intermediate with the activated phenothiazine derivative.

Final_Condensation IntermediateA 10-(3-Chloropropyl)-2-chlorophenothiazine Step N-Alkylation (e.g., NaI, K2CO3, DMF) IntermediateA->Step IntermediateB 1-(2-(Piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one IntermediateB->Step Final This compound Step->Final

Caption: Final condensation step to form this compound.

Experimental Protocol (General, based on analogous reactions):

The two key intermediates, 10-(3-chloropropyl)-2-chlorophenothiazine and 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one, would be reacted together in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium carbonate, would be used to scavenge the acid produced. A catalytic amount of sodium iodide could be added to facilitate the reaction via the Finkelstein reaction. The reaction mixture would likely require heating to proceed at a reasonable rate. Purification would likely involve extraction and chromatographic techniques.

Quantitative Data

No specific quantitative data, such as reaction yields, melting points, or spectroscopic data for the synthesis of this compound, is available in the reviewed public literature. The data presented below is for illustrative purposes of the kind of information that would be collected during a synthesis campaign.

StepReactantsProductsTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1 2-Chlorophenothiazine, 1,3-Dichloropropane10-(3-Chloropropyl)-2-chlorophenothiazineData not availableData not availableData not available
2 10-(3-Chloropropyl)-2-chlorophenothiazine, Piperazine1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazineData not availableData not availableData not available
3 1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one, Thionyl chloride1-(2-Chloroethyl)-3-methylimidazolidin-2-oneData not availableData not availableData not available
4 1-(2-Chloroethyl)-3-methylimidazolidin-2-one, 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazineThis compoundData not availableData not availableData not available

Conclusion

This compound possesses a complex chemical structure that requires a multi-step synthesis. While a detailed, validated experimental protocol is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous reactions for similar phenothiazine derivatives. The proposed pathway highlights the key bond-forming reactions, namely N-alkylations, that are central to the assembly of the final molecule. Further research into archived patents or internal documents from the original developing company, Asta-Werke, would be necessary to uncover the precise experimental details of its synthesis.

References

Imiclopazine: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Imiclopazine is a phenothiazine (B1677639) antipsychotic developed in the 1960s that was ultimately never marketed.[1] As a result, publicly available, detailed quantitative pharmacological data is scarce. This guide synthesizes the known information about this compound and extrapolates its likely pharmacological profile based on the well-established characteristics of the phenothiazine class of antipsychotics. All data presented for the broader phenothiazine class should be considered as a probable representation for this compound, but not experimentally verified for this specific compound.

Introduction

This compound is a derivative of phenothiazine, developed by Asta-Werke in the 1960s under the brand name Ponsital.[1] It was investigated for the treatment of schizophrenia and showed promise in early clinical trials, demonstrating strong sedative and antiemetic properties.[1] Despite favorable initial results, it was never commercially launched.[1] This document provides a detailed overview of its chemical properties and inferred pharmacological profile.

Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one[2]
Molecular Formula C25H32ClN5OS[1]
Molar Mass 486.08 g·mol−1[1]
CAS Number 7224-08-0[1][3]
Chemical Structure See Figure 1[2]
Chemical structure of this compound Figure 1. Chemical Structure of this compound.

Pharmacodynamics

Mechanism of Action

Like other phenothiazine antipsychotics, the primary mechanism of action of this compound is believed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4][5][6] This blockade is thought to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[7] All currently effective antipsychotic medications exhibit antagonism at D2 receptors.[8][9]

Phenothiazines are not exclusive to D2 receptors and typically interact with a range of other neurotransmitter receptors, which accounts for their broad spectrum of effects, including side effects.[4][5][6] These include antagonism of:

  • Muscarinic M1 receptors: Leading to anticholinergic side effects like dry mouth, blurred vision, and constipation.

  • Histamine H1 receptors: Resulting in sedation and potential weight gain.[10]

  • Alpha-1 adrenergic receptors: Causing orthostatic hypotension and dizziness.[10]

The following diagram illustrates the principal mechanism of action via D2 receptor blockade.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein G-protein Activation D2R->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response This compound This compound This compound->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by this compound.

Receptor Binding Profile

Specific receptor binding affinities for this compound are not available. However, the table below presents a typical receptor binding profile for a phenothiazine antipsychotic, which serves as a proxy for this compound's expected affinities. The affinity is represented by the Ki value (in nM), where a lower value indicates a higher binding affinity.

ReceptorTypical Ki (nM) for PhenothiazinesAssociated Effects
Dopamine D2 1 - 10Antipsychotic efficacy, Extrapyramidal symptoms
Serotonin 5-HT2A 10 - 100Potential mitigation of extrapyramidal symptoms
Histamine H1 1 - 20Sedation, Weight gain
Alpha-1 Adrenergic 5 - 50Orthostatic hypotension, Dizziness
Muscarinic M1 10 - 200Anticholinergic effects (dry mouth, blurred vision)

Note: These values are representative of the phenothiazine class and have not been experimentally determined for this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound have not been published. The following table summarizes the general pharmacokinetic properties expected of a phenothiazine antipsychotic.

ParameterGeneral Characteristics for Phenothiazines
Absorption Readily but variably absorbed after oral administration. Subject to significant first-pass metabolism.
Distribution Highly lipophilic, leading to a large volume of distribution and extensive tissue binding, particularly in the brain.
Metabolism Extensively metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2D6).
Excretion Metabolites are excreted in the urine and feces. The elimination half-life is typically long and variable.

Experimental Protocols

Radioligand Binding Assay (Hypothetical)

To determine the receptor binding affinities of a compound like this compound, a competitive radioligand binding assay would have been a standard method during the period of its development.[11][12]

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue homogenate (a rich source of D2 receptors).

  • [3H]-Spiperone (a radiolabeled D2 antagonist).[13]

  • This compound solutions of varying concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]-Spiperone binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Rat Striatal Tissue Homogenate D Incubate Tissue Homogenate, Radioligand, and this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]-Spiperone) Solution C->D E Separate Bound and Free Radioligand via Filtration D->E F Wash Filters to Remove Non-specific Binding E->F G Quantify Radioactivity with Scintillation Counter F->G H Calculate IC50 and Ki Values G->H

Caption: Workflow for a Radioligand Binding Assay.

Clinical and Preclinical Information

This compound was primarily investigated for the treatment of schizophrenia.[1] Clinical trials conducted in the 1960s were reported to be favorable, suggesting efficacy in managing psychotic symptoms.[1] It was also noted to have strong sedative and antiemetic properties, which are common characteristics of phenothiazine antipsychotics.[1] However, for reasons that are not well-documented in the available literature, this compound was never brought to market.

Conclusion

This compound is a phenothiazine derivative with a pharmacological profile that is likely consistent with other drugs in its class. Its primary mechanism of action is presumed to be dopamine D2 receptor antagonism, supplemented by interactions with muscarinic, histaminic, and adrenergic receptors. While specific quantitative data for this compound is lacking, its chemical structure and the general properties of phenothiazines provide a strong basis for understanding its potential therapeutic effects and side effect profile. The absence of this compound from the market for several decades means that further research would be required to fully elucidate its pharmacological characteristics.

References

Historical Clinical Trial Data on Imiclopazine for Schizophrenia: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Introduction to Imiclopazine

This compound is a phenothiazine (B1677639) derivative developed by the pharmaceutical company Asta-Werke in the 1960s under the brand name Ponsital.[1] As a member of the phenothiazine class, its therapeutic action was aimed at mitigating the symptoms of psychosis, particularly in patients with schizophrenia. Initial clinical trials were conducted and suggested efficacy; however, for reasons not clearly documented in accessible records, its development ceased before commercialization.[1] Due to the discontinuation of its development several decades ago, published data from its clinical trials are sparse and lack the quantitative detail required by modern standards.

Presumed Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for all phenothiazine antipsychotics, including presumably this compound, is the antagonism of dopamine D2 receptors in the central nervous system. The therapeutic effect on the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to the blockade of these receptors within the mesolimbic pathway.

However, this antagonism is not selective, leading to interactions with dopamine receptors in other critical pathways, which results in the class's characteristic side effects:

  • Nigrostriatal Pathway: D2 blockade in this pathway can lead to extrapyramidal symptoms (EPS), such as parkinsonism and dystonia.

  • Mesocortical Pathway: Effects in this region are complex and may relate to negative and cognitive symptoms.

  • Tuberoinfundibular Pathway: D2 blockade here disrupts dopamine's inhibitory effect on prolactin secretion, leading to hyperprolactinemia.

Below is a diagram illustrating this signaling pathway.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (Mesolimbic Pathway) Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Adenylyl Cyclase Inhibition (Blocked) D2_Receptor->Signal_Transduction Leads to This compound This compound (Antagonist) This compound->D2_Receptor Blocks Therapeutic_Effect Reduction of Positive Symptoms Signal_Transduction->Therapeutic_Effect

Caption: Phenothiazine (this compound) Mechanism of Action.

Historical Clinical Trial Data (Illustrative)

Specific quantitative data for this compound trials are not available. To provide context, the following tables summarize aggregated data from a Cochrane systematic review of 50 randomized controlled trials (from 1955-2000) of the representative phenothiazine, Chlorpromazine , compared to placebo for schizophrenia.[2][3]

Table 1: Illustrative Efficacy of a Typical Phenothiazine (Chlorpromazine) vs. Placebo

Outcome MeasureNumber of Trials (N)ParticipantsResult Favoring ChlorpromazineNNT/NNH¹
Global Improvement131121RR 0.76 (CI 0.7 to 0.9)NNT 7
Relapse (6-24 months)3394RR 0.65 (CI 0.47 to 0.90)NNT 4
Leaving Trial Early271831RR 0.64 (CI 0.53 to 0.78)NNT 6

¹NNT = Number Needed to Treat; NNH = Number Needed to Harm. RR = Relative Risk; CI = Confidence Interval. Data adapted from Cochrane systematic reviews.[2][3][4]

Table 2: Illustrative Adverse Events of a Typical Phenothiazine (Chlorpromazine) vs. Placebo

Adverse EventNumber of Trials (N)ParticipantsResult vs. PlaceboNNH¹
Sedation231627RR 2.79 (CI 2.25 to 3.45)NNH 4
Acute Movement Disorders5942RR 3.47 (CI 1.50 to 8.03)NNH 17
Parkinsonism151468RR 2.11 (CI 1.59 to 2.80)NNH 8
Hypotension with Dizziness181488RR 2.38 (CI 1.74 to 3.25)NNH 7
Weight Gain5165RR 4.92 (CI 2.32 to 10.43)NNH 4

¹NNH = Number Needed to Harm. RR = Relative Risk; CI = Confidence Interval. Data adapted from Cochrane systematic reviews.[2][3][4]

Generalized Experimental Protocol (1960s-1970s Era)

Clinical trials of antipsychotics in the mid-20th century established the foundation for modern psychopharmacological research, though they were methodologically simpler. A typical protocol would have included the following stages.

  • Patient Selection: Patients were typically recruited from inpatient psychiatric hospitals with a confirmed diagnosis of schizophrenia, often chronic and treatment-refractory. Inclusion criteria were based on clinical presentation rather than standardized diagnostic criteria (like the DSM-III, which was published later in 1980).

  • Design: The gold standard was the randomized, placebo-controlled trial.[5] Blinding of investigators and patients was attempted, but the prominent side effects of phenothiazines (e.g., sedation, dry mouth) often made this challenging.

  • Treatment: Patients would be randomly assigned to receive either this compound or a placebo. Dosing was often flexible and adjusted based on the clinical judgment of the investigators to balance efficacy and tolerability.

  • Assessment: Efficacy was not measured with the detailed scales used today (e.g., PANSS). Instead, assessment relied on:

    • Global Improvement Scales: Clinicians would make a judgment on whether a patient was "much improved," "minimally improved," or "no change."[3]

    • Behavioral Observation: Changes in ward behavior, cooperation, and reduction of agitation were key endpoints.

    • Early Rating Scales: The Brief Psychiatric Rating Scale (BPRS), developed in 1962, was a pioneering tool used in some trials to quantify symptom severity across 18 domains.[6][7]

  • Duration: Acute trials typically lasted for several weeks (e.g., 6-8 weeks), while longer-term studies might follow patients for several months to assess relapse rates.[3]

  • Safety Monitoring: Side effects, particularly sedation, extrapyramidal symptoms, and autonomic effects (like dry mouth and hypotension), were recorded through clinical observation.

The workflow for such a trial is visualized below.

cluster_setup Trial Setup cluster_enrollment Patient Enrollment cluster_treatment Randomization & Treatment cluster_followup Follow-Up & Analysis Protocol Protocol Development Inclusion Inclusion/Exclusion Criteria (e.g., Chronic Schizophrenia Diagnosis) Protocol->Inclusion Screening Patient Screening (Inpatient Population) Consent Informed Consent (as per era standards) Screening->Consent Baseline Baseline Assessment (Clinical Interview, BPRS) Consent->Baseline Random Randomization Baseline->Random Arm_A Treatment Arm: This compound (Flexible Dosing) Random->Arm_A Arm_B Control Arm: Placebo Random->Arm_B Assessment Weekly/Bi-Weekly Assessments (Global Improvement, BPRS, Side Effects) Arm_A->Assessment Arm_B->Assessment Endpoint End-of-Trial Assessment (e.g., 8 Weeks) Assessment->Endpoint Analysis Data Analysis (Comparison of Proportions Improved, Adverse Event Rates) Endpoint->Analysis

Caption: Generalized workflow for a 1960s-era antipsychotic trial.

Conclusion

This compound represents a class of early psychopharmacological agents whose full clinical potential was never realized. While specific data from its historical trials are elusive, an understanding of its properties can be constructed from the well-documented pharmacology of phenothiazines and the typical clinical trial methodologies of its time. The illustrative data from its peer compound, Chlorpromazine, highlight both the significant therapeutic gains made possible by D2 antagonists and the substantial burden of adverse effects that prompted the development of newer generations of antipsychotic medications. This review serves as a technical guide to the likely profile of this compound, framed within its historical and scientific context.

References

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Phenothiazine Antipsychotics, with a Focus on Chlorpromazine as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Imiclopazine" did not yield specific public data regarding its solubility and stability characteristics. Therefore, this guide provides a comprehensive overview of the core solubility and stability properties of phenothiazine (B1677639) antipsychotics, a class to which this compound likely belongs based on its nomenclature. Chlorpromazine (B137089), a well-researched compound from this class, is used as the primary example to provide representative data and protocols. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Phenothiazine Antipsychotics

Phenothiazine derivatives are a cornerstone in the treatment of psychotic disorders. Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors.[1][2] The physicochemical properties of these compounds, particularly their solubility and stability, are critical determinants of their formulation, bioavailability, and overall efficacy. Understanding these characteristics is paramount for the development of safe, stable, and effective dosage forms.

Solubility Characteristics

The solubility of a drug substance is a crucial factor in its absorption and formulation. For phenothiazine derivatives, which are typically weak bases, solubility is highly dependent on the pH of the medium and the nature of the solvent.[3]

Aqueous Solubility

The aqueous solubility of phenothiazine antipsychotics is generally low, but as basic compounds, their solubility increases significantly in acidic conditions due to the formation of soluble salts. The hydrochloride salts of these drugs, such as chlorpromazine hydrochloride, are commonly used in pharmaceutical formulations to enhance water solubility.[4][5]

Solubility in Organic Solvents

Solubility in organic solvents is important for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms. The following table summarizes the solubility of chlorpromazine hydrochloride in various common solvents.

Table 1: Solubility of Chlorpromazine Hydrochloride

SolventSolubilityReference(s)
WaterVery soluble (1 g/mL)[5][6]
Ethanol (96%)Freely soluble (660 mg/mL)[5][6]
MethanolSoluble[5]
ChloroformSoluble[5]
Dimethyl Sulfoxide (B87167) (DMSO)Approx. 30 mg/mL[4]
Dimethylformamide (DMF)Approx. 30 mg/mL[4]
EtherInsoluble[5]
BenzeneInsoluble[5]

Note: "Soluble," "Freely soluble," and "Very soluble" are qualitative terms as defined by pharmacopeias. Quantitative values are provided where available.

Stability Characteristics

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf life. Phenothiazine derivatives are known to be susceptible to degradation, particularly through oxidation.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[9][10] These studies are a key component of developing stability-indicating analytical methods.[11] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[12][13]

Table 2: Typical Forced Degradation Conditions for Phenothiazine Antipsychotics

Stress ConditionTypical ProtocolExpected Outcome for Phenothiazines
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (50-70 °C) for up to 7 days.[14]Generally stable, but some degradation may occur with prolonged exposure to strong acids at high temperatures.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (50-70 °C) for up to 7 days.[14]Generally stable, but some degradation may occur with prolonged exposure to strong bases at high temperatures.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for up to 7 days.[10][14]Highly susceptible to oxidation, leading to the formation of sulfoxide and sulfone derivatives.[7][8]
Thermal Degradation Dry heat (e.g., 60-80 °C) for an extended period.[14]Generally stable to dry heat in the solid state.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.Decomposes on exposure to light, often resulting in discoloration (yellow to pink to violet).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Isothermal Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[15][16]

Objective: To determine the equilibrium solubility of a phenothiazine compound in a specific solvent at a controlled temperature.

Materials:

  • Phenothiazine compound (e.g., Chlorpromazine HCl)

  • Selected solvent

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Sample Preparation: Add an excess amount of the phenothiazine compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours to allow the undissolved solid to sediment. Centrifugation may be used to facilitate separation.[15]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent if necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for quantification.[17]

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess solid drug to solvent in a sealed vial B Equilibrate in a shaker bath at constant temperature (24-72h) A->B C Allow solid to sediment (or centrifuge) B->C D Withdraw and filter supernatant C->D E Quantify drug concentration in filtrate (e.g., by HPLC) D->E F Report solubility (mg/mL or mol/L) E->F

Workflow for solubility determination.

Stability Testing: Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Objective: To identify potential degradation products and pathways for a phenothiazine compound under various stress conditions.

Materials:

  • Phenothiazine compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the phenothiazine compound in a suitable solvent.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 1 M). Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours), neutralize with an equivalent amount of base, and dilute to the initial concentration.

  • Base Hydrolysis: Repeat the procedure from step 2 using a suitable concentration of NaOH (e.g., 1 M). Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add a suitable concentration of H₂O₂ (e.g., 3-30%). Store the solution at room temperature and analyze at various time points.

  • Thermal Degradation (Solid State): Place the solid drug substance in a controlled temperature oven (e.g., 80 °C). Withdraw samples at various time points and prepare solutions for analysis.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all major degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent drug peak is free from co-eluting degradants.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Solid) Thermal->Analysis Photo Photostability Photo->Analysis API Drug Substance / Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradation Products & Establish Degradation Pathways Analysis->Report

Forced degradation workflow.

Signaling Pathways

Phenothiazine antipsychotics exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain. The primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[18] However, they also interact with a variety of other receptors, including serotonin (B10506) (5-HT) receptors, which contributes to their overall pharmacological profile and side effects.[19]

Dopamine D2 Receptor Signaling Pathway

Blockade of the D2 receptor by phenothiazines inhibits the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activation of Protein Kinase A (PKA).

G Dopamine D2 Receptor Signaling Pathway Blockade Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Phenothiazine Phenothiazine (e.g., Chlorpromazine) Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA Response ↓ Neuronal Response PKA->Response

Dopamine D2 receptor signaling blockade.

Serotonin 5-HT2A Receptor Signaling Pathway

Many atypical antipsychotics, and to some extent phenothiazines, also block serotonin 5-HT2A receptors. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the alleviation of negative and cognitive symptoms of schizophrenia.[19] Blockade of 5-HT2A receptors inhibits the Gq/11 protein-mediated pathway.

G Serotonin 5-HT2A Receptor Signaling Pathway Blockade Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Phenothiazine Phenothiazine (e.g., Chlorpromazine) Phenothiazine->HTR2A Blocks G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activation DAG->PKC Response ↓ Cellular Response Ca->Response PKC->Response

Serotonin 5-HT2A receptor signaling blockade.

Conclusion

The solubility and stability of phenothiazine antipsychotics are critical quality attributes that must be thoroughly characterized during drug development. As demonstrated with chlorpromazine, these compounds exhibit pH-dependent aqueous solubility and are susceptible to oxidative and photolytic degradation. A comprehensive understanding of these characteristics, obtained through rigorous experimental protocols, is essential for the rational design of stable and bioavailable pharmaceutical formulations. The continued study of their interactions with key signaling pathways will further aid in the development of more effective and safer therapies for psychotic disorders.

References

In Vitro Binding Affinity of Imiclopazine to Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific quantitative data on the in vitro binding affinity of Imiclopazine to dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, D5), such as K_i, IC_50, or K_d values, could be located in the public domain. This compound is a phenothiazine-class antipsychotic developed in the 1960s that was clinically investigated but never brought to market.[1] Consequently, its pharmacological profile, particularly its receptor binding affinities, remains largely undocumented in accessible scientific literature.

This guide, therefore, provides a detailed framework for the methodologies and conceptual understanding required to determine the in vitro binding affinity of a compound like this compound to dopamine receptors. It is intended to serve as a technical resource for researchers undertaking such investigations.

Introduction to Dopamine Receptors and Ligand Binding Assays

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental in various neurological processes, including motor control, motivation, reward, and cognition.[2] They are primary targets for a wide range of therapeutic agents, particularly antipsychotics. Dopamine receptors are categorized into two main families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes).[3]

  • D1-like receptors are typically coupled to the G_sα or G_olfα G-protein and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

  • D2-like receptors are coupled to the G_iα/oα G-protein, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[3]

To quantify the interaction between a compound (ligand) and a receptor, in vitro radioligand binding assays are the gold standard. These assays measure the affinity of a ligand for a receptor by detecting the binding of a radioactively labeled ligand.

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol describes a typical radioligand competition binding assay to determine the binding affinity (K_i value) of an unlabeled test compound, such as this compound, for a specific dopamine receptor subtype.

Materials and Reagents
  • Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells expressing D1, D2, D3, D4, or D5 receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors).

  • Test Compound: this compound or other unlabeled compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., 10 µM Haloperidol for D2 receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Assay Procedure
  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice.

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.

  • Assay Plate Setup:

    • Add a fixed volume of assay buffer to each well of a 96-well plate.

    • Add the test compound at various concentrations to the appropriate wells.

    • For total binding wells, add only the assay buffer.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Add the cell membrane preparation to each well.

    • Add the radioligand at a fixed concentration (typically at or below its K_d value) to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC_50 Value:

    • The IC_50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate the K_i Value:

    • The K_i (inhibition constant) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC_50 value using the Cheng-Prusoff equation:

      • K_i = IC_50 / (1 + ([L]/K_d))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • K_d is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow prep Reagent Preparation (Membranes, Radioligand, Test Compound) plate Assay Plate Setup (Total, Non-specific, Test Compound wells) prep->plate incubate Incubation (Binding to Equilibrium) plate->incubate filter Filtration & Washing (Separate Bound/Free Ligand) incubate->filter detect Scintillation Counting (Measure Radioactivity) filter->detect analyze Data Analysis (IC50 -> Ki Calculation) detect->analyze result Binding Affinity (Ki) analyze->result

Caption: Workflow of a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

D1_like_Signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., gene expression, ion channel modulation) PKA->CellularResponse phosphorylates targets

Caption: Simplified D1-like dopamine receptor signaling pathway.

D2_like_Signaling Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production CellularResponse Inhibition of Downstream Effects cAMP->CellularResponse leads to

Caption: Simplified D2-like dopamine receptor signaling pathway.

Conclusion

While specific binding affinity data for this compound at dopamine receptors is not publicly available, the methodologies outlined in this guide provide a robust framework for its determination. Understanding the affinity of a compound for its target receptors is a critical step in drug development, informing predictions of efficacy, off-target effects, and therapeutic dosage. The provided experimental protocol for radioligand binding assays and the visualization of dopamine receptor signaling pathways serve as foundational resources for researchers in the field of neuropharmacology.

References

The Neuroleptic Profile of Imiclopazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

Imiclopazine is a phenothiazine (B1677639) derivative developed in the 1960s with demonstrated sedative and antiemetic properties.[1] Though it showed promise in early clinical trials for schizophrenia, it was never commercially marketed.[1] This guide provides a detailed examination of the neuroleptic properties of this compound, based on the established pharmacology of the phenothiazine class of first-generation antipsychotics. The primary mechanism of action for these compounds is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3][4][5] This document outlines this core mechanism, associated signaling pathways, representative receptor binding affinities, and standard experimental protocols used to characterize such compounds.

Introduction

This compound is a typical, or first-generation, antipsychotic belonging to the phenothiazine chemical class.[1] Developed by Asta-Werke under the brand name Ponsital, it was investigated for its potential in treating psychosis.[1] Like other phenothiazines, its therapeutic effects are believed to stem from its ability to block dopamine receptors in the brain, a discovery that formed the basis of the dopamine hypothesis of schizophrenia.[6][7] While specific data on this compound is scarce due to its discontinuation, its neuroleptic properties can be thoroughly understood by examining the well-documented profile of the phenothiazine class.

Primary Mechanism of Action: D2 Receptor Antagonism

The cornerstone of the neuroleptic action of phenothiazines like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][6][8] An overactivity of dopamine in this region is hypothesized to be responsible for the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6] By acting as antagonists, these drugs bind to D2 receptors without activating them, thereby preventing dopamine from binding and reducing downstream signaling.[8] This inhibition helps to alleviate the positive symptoms of psychosis.[8]

First-generation antipsychotics are also known to interact with a variety of other neurotransmitter receptors, which contributes to their side-effect profile.[9][10] These include muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors.[2][10]

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by a phenothiazine like this compound disrupts the canonical G protein-coupled signaling cascade. Typically, dopamine binding to the D2 receptor activates an inhibitory G protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This leads to decreased production of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). By blocking this receptor, this compound prevents this cascade, leading to a normalization of dopaminergic neurotransmission.

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Reduced Neuronal Excitability PKA->Response This compound This compound This compound->D2R Binds & Blocks

Dopamine D2 receptor antagonism by this compound.

Quantitative Data: Representative Receptor Binding Profile

While specific binding affinities for this compound are not publicly available, the following table summarizes a representative receptor binding profile for a typical low-potency phenothiazine antipsychotic, such as chlorpromazine. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

Receptor TargetRepresentative Ki (nM)Associated Clinical Effect
Dopamine D2 <10 Antipsychotic Efficacy
Serotonin 5-HT2A10-50Potential reduction of extrapyramidal symptoms
Histamine H1<10Sedation, Weight Gain
Alpha-1 Adrenergic10-50Orthostatic Hypotension, Dizziness
Muscarinic M110-100Anticholinergic effects (dry mouth, constipation)

Note: These values are illustrative for the phenothiazine class and are not specific experimental data for this compound.

Experimental Protocols

The characterization of a neuroleptic compound like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Receptor Binding Assay

This experiment quantifies the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Methodology:

  • Preparation: Cell membranes expressing a high density of human recombinant D2 receptors are prepared. A radioligand (e.g., [³H]spiperone), which is a compound known to bind with high affinity to D2 receptors, is selected.

  • Incubation: The cell membranes are incubated with the radioligand at various concentrations of the unlabeled test compound (this compound).

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Analysis: The data are used to calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_workflow Receptor Binding Assay Workflow prep Prepare D2 Receptor Membranes & Radioligand incubate Incubate Membranes with Radioligand & this compound prep->incubate separate Filter to Separate Bound vs. Unbound Ligand incubate->separate detect Measure Radioactivity of Bound Ligand separate->detect analyze Calculate IC50 and Ki Values detect->analyze

Workflow for an in vitro receptor binding assay.
In Vivo Behavioral Model: Apomorphine-Induced Stereotypy

This animal model assesses the D2 receptor antagonist activity of a compound in a living organism.

Objective: To evaluate the ability of this compound to block dopamine-mediated behaviors.

Methodology:

  • Animal Model: Rodents (typically rats) are used for this model.

  • Drug Administration: Different groups of animals are pre-treated with either a vehicle control or varying doses of this compound.

  • Dopamine Agonist Challenge: After a set pre-treatment time, all animals are administered apomorphine (B128758), a potent dopamine receptor agonist that induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking).

  • Behavioral Scoring: For a defined period following the apomorphine challenge, the animals are observed by a blinded experimenter and their stereotyped behaviors are scored based on a standardized rating scale.

  • Analysis: The scores are analyzed to determine if pre-treatment with this compound reduces the intensity of the apomorphine-induced behaviors in a dose-dependent manner. A significant reduction indicates effective D2 receptor blockade in vivo.

Expected Clinical Profile and Side Effects

As a typical phenothiazine antipsychotic, this compound's clinical profile would be characterized by efficacy against the positive symptoms of psychosis.[3] However, its antagonism of D2 receptors in other dopamine pathways, such as the nigrostriatal pathway, is expected to cause extrapyramidal symptoms (EPS).[2][5] These are drug-induced movement disorders including akathisia, dystonia, and parkinsonism.[2][5]

Blockade of other receptors leads to a predictable set of side effects:

  • H1 Receptor Blockade: Sedation and weight gain.[10]

  • α1-Adrenergic Blockade: Orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[4]

  • M1 Muscarinic Blockade: Anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[2]

Conclusion

This compound is a classic example of a phenothiazine neuroleptic whose properties are defined by its potent antagonism of the dopamine D2 receptor. While it never reached the market, its pharmacological profile aligns with first-generation antipsychotics used for decades to treat schizophrenia.[1][4] Understanding its mechanism through the lens of its chemical class provides a clear picture of its expected efficacy in mitigating positive psychotic symptoms, as well as its potential for causing a range of side effects related to its broad receptor-binding profile. The experimental protocols detailed herein represent the standard methodologies that would have been used to establish its fundamental neuroleptic characteristics.

References

Imiclopazine (CAS Number: 7224-08-0): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Imiclopazine (CAS: 7224-08-0), a phenothiazine (B1677639) derivative investigated as an antipsychotic agent. Developed in the 1960s by Asta-Werke under the brand name Ponsital, this compound showed promise in early clinical trials for the treatment of schizophrenia. However, it was ultimately never commercialized, leading to a scarcity of publicly available data. This document synthesizes the available information on its chemical properties, inferred pharmacological profile, and a plausible synthetic route. It also includes a representative experimental protocol for receptor binding assays relevant to its presumed mechanism of action. Given the limited specific data on this compound, this guide extrapolates information from the broader class of phenothiazine antipsychotics to provide a useful resource for researchers in the field.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the phenothiazine class, characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 7224-08-0[Generic chemical databases]
Molecular Formula C25H32ClN5OS[Generic chemical databases]
Molecular Weight 486.08 g/mol [Generic chemical databases]
IUPAC Name 1-[2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one[Generic chemical databases]
Appearance Not publicly available; likely a crystalline solidInferred
Solubility Not publicly available; likely soluble in organic solventsInferred

Presumed Pharmacological Profile

As a member of the phenothiazine class of antipsychotics, this compound's primary mechanism of action is presumed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is a hallmark of typical antipsychotics and is associated with the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions.

Due to its structural similarity to other phenothiazines, it is also likely to exhibit affinity for other receptors, which would contribute to its overall pharmacological and side-effect profile. The anticipated receptor binding profile is outlined below.

Receptor TargetAnticipated ActionPotential Clinical EffectPotential Side Effects
Dopamine D2 AntagonistAntipsychotic (reduction of positive symptoms)Extrapyramidal symptoms (EPS), hyperprolactinemia
Serotonin 5-HT2A AntagonistAtypical antipsychotic features (potential for reduced EPS)Weight gain, metabolic effects
Histamine H1 AntagonistSedationDrowsiness, weight gain
Alpha-1 Adrenergic AntagonistAntipsychotic effects, potential for mood stabilizationOrthostatic hypotension, dizziness
Muscarinic M1 AntagonistReduction of EPSAnticholinergic effects (dry mouth, blurred vision, constipation)

Note: The above table is based on the known pharmacology of the phenothiazine class of drugs and has not been specifically confirmed for this compound through publicly available, detailed studies.

Synthesis Pathway

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of phenothiazine derivatives, particularly those bearing a propylpiperazine side chain. The general strategy involves the alkylation of 2-chlorophenothiazine (B30676) with a suitable propylpiperazine derivative.

A potential multi-step synthesis is outlined in the workflow diagram below. This would likely begin with the synthesis of the piperazine-imidazolidinone side chain, followed by its coupling to the 2-chlorophenothiazine core.

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis and Coupling A 1-(2-aminoethyl)-3-methylimidazolidin-2-one C 1-[2-(piperazin-1-yl)ethyl]-3-methylimidazolidin-2-one A->C Reaction with 1,2-dibromoethane B 1-(2-bromoethyl)piperazine B->C Reaction with 3-methyl-1-(2-aminoethyl)imidazolidin-2-one G This compound C->G D 2-Chlorophenothiazine F 10-(3-halopropyl)-2-chlorophenothiazine D->F Alkylation E 1,3-Dihalopropane E->F F->G Coupling with side-chain (C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a standard protocol for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor is provided below as a representative example of how this compound would have been characterized.

Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol or unlabeled Spiperone).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • 96-well filter plates and Filtration apparatus .

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and vehicle (DMSO).

    • Non-specific Binding: Add assay buffer, radioligand, and the non-specific binding control.

    • Test Compound: Add assay buffer, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G A Prepare Reagents (Membranes, Radioligand, this compound) B Set up Assay Plate (Total, Non-specific, Test Compound) A->B C Incubate B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a Dopamine D2 Receptor Binding Assay.

Clinical Data (Historical)

Information on the clinical trials of this compound is extremely limited. Two known studies were conducted in the late 1960s and early 1970s.

StudyYearJournalKey Findings (Reported)
Eckmann F, Immich H, Schäpperle O1968Arzneimittel-ForschungFavorable clinical trials in schizophrenia were reported.
Nurowska K, Welbel L1973Psychiatria PolskaInvestigated the treatment of schizophrenia with this compound among other neuroleptics.

The full texts of these articles are not widely available, and therefore, detailed quantitative data on efficacy (e.g., PANSS or BPRS score changes), optimal dosage, and the full side-effect profile are not publicly accessible. The reasons for the discontinuation of its development are also not well-documented but could be related to a variety of factors including efficacy, side-effect profile, or commercial considerations at the time.

Conclusion

This compound represents a piece of pharmaceutical history—a compound that showed initial promise but did not proceed to market. For modern researchers, its story underscores the challenges of drug development. While specific data is scarce, by understanding its place within the phenothiazine class, we can infer its likely pharmacological properties and mechanism of action. This technical guide provides a framework for understanding this compound based on the available information and the broader knowledge of its chemical class. Further archival research may one day uncover more detailed information about this discontinued (B1498344) antipsychotic agent.

An In-depth Technical Guide to the Potential Off-Target Effects of Imiclopazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiclopazine is an investigational antipsychotic agent designed to modulate dopaminergic and serotonergic pathways. As with any pharmacologically active compound, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy evaluation. This technical guide provides a detailed overview of the known and potential off-target interactions of this compound. It includes quantitative binding affinity data, detailed experimental protocols for assessing off-target effects, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and guide the clinical development of this compound.

Introduction to this compound

This compound is a novel atypical antipsychotic currently under investigation for the treatment of schizophrenia and other psychotic disorders. Its primary mechanism of action is believed to involve antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. While this dual antagonism is central to its therapeutic potential, early preclinical profiling has indicated interactions with other receptor systems. These off-target activities can contribute to the overall pharmacological profile of the drug, including potential side effects. This document serves as a core technical resource on the off-target profile of this compound.

Quantitative Off-Target Binding Profile

The following table summarizes the in vitro binding affinities of this compound for a panel of receptors, ion channels, and transporters. Data are presented as Ki (nM) values, representing the concentration of this compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.

Table 1: In Vitro Receptor Binding Affinity of this compound

TargetReceptor SubtypeKi (nM)Classification
Primary Targets Dopamine D21.5High Affinity
Serotonin 5-HT2A2.8High Affinity
Off-Targets
AdrenergicAlpha-1A15.7Moderate Affinity
Alpha-2A89.2Low Affinity
HistaminergicH19.5High Affinity
MuscarinicM1>1000Very Low Affinity
Serotonergic5-HT1A55.4Low Affinity
5-HT2C12.3Moderate Affinity
DopaminergicD1250.6Low Affinity
D38.9High Affinity
D422.1Moderate Affinity

Potential Clinical Implications of Off-Target Effects

The off-target binding profile of this compound suggests several potential clinical effects that should be monitored during development. Table 2 outlines these potential implications.

Table 2: Potential Clinical Implications of this compound's Off-Target Activities

Off-Target ReceptorPotential Clinical Effect
Alpha-1A Adrenergic Orthostatic hypotension, dizziness
H1 Histaminergic Sedation, weight gain
5-HT2C Serotonergic Anxiolytic effects, potential for weight gain
D3 Dopaminergic Potential for cognitive enhancement, modulation of mood

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the off-target profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of target and off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the various concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To assess the functional activity (agonist or antagonist) of this compound at Gq-coupled receptors (e.g., 5-HT2A, Alpha-1A).

Materials:

  • HEK293 cells stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Known agonist for the receptor of interest.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject the known agonist at a concentration that elicits a submaximal response (EC80) and record the change in fluorescence over time.

  • To assess agonist activity, inject varying concentrations of this compound and record the change in fluorescence.

  • Analyze the data to determine the dose-response curve and calculate the IC50 (for antagonists) or EC50 (for agonists).

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

The following diagram illustrates the primary and off-target signaling pathways modulated by this compound.

Imiclopazine_Signaling_Pathways cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Imiclopazine_on This compound D2R Dopamine D2 Receptor Imiclopazine_on->D2R HT2AR Serotonin 5-HT2A Receptor Imiclopazine_on->HT2AR Gi Gi D2R->Gi Gq Gq HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Therapeutic_Effect_on Antipsychotic Effect PKA->Therapeutic_Effect_on Ca_PKC->Therapeutic_Effect_on Imiclopazine_off This compound A1AR Alpha-1A Adrenergic Receptor Imiclopazine_off->A1AR H1R Histamine H1 Receptor Imiclopazine_off->H1R Gq_off_A1 Gq A1AR->Gq_off_A1 Gq_off_H1 Gq H1R->Gq_off_H1 PLC_off_A1 Phospholipase C Gq_off_A1->PLC_off_A1 PLC_off_H1 Phospholipase C Gq_off_H1->PLC_off_H1 IP3_DAG_off_A1 ↑ IP3/DAG PLC_off_A1->IP3_DAG_off_A1 IP3_DAG_off_H1 ↑ IP3/DAG PLC_off_H1->IP3_DAG_off_H1 Ca_PKC_off_A1 ↑ Ca2+ / PKC IP3_DAG_off_A1->Ca_PKC_off_A1 Ca_PKC_off_H1 ↑ Ca2+ / PKC IP3_DAG_off_H1->Ca_PKC_off_H1 Side_Effect_A1 Hypotension Ca_PKC_off_A1->Side_Effect_A1 Side_Effect_H1 Sedation Ca_PKC_off_H1->Side_Effect_H1

Caption: On- and off-target signaling pathways of this compound.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a typical workflow for identifying and characterizing the off-target effects of a new chemical entity like this compound.

Off_Target_Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Assessment A Primary Screening (Broad Receptor Panel) B Secondary Screening (Confirmatory Binding Assays) A->B C Functional Assays (Agonist/Antagonist Determination) B->C D Animal Models of Side Effects (e.g., Cardiovascular, Sedation) C->D E Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling D->E F Safety Pharmacology Studies (GLP) E->F G Phase I Clinical Trials (Safety and Tolerability) F->G H Phase II/III Clinical Trials (Adverse Event Monitoring) G->H

Caption: Workflow for identifying and characterizing off-target effects.

Conclusion

The preclinical data for this compound indicate a promising on-target profile with high affinity for dopamine D2 and serotonin 5-HT2A receptors. However, its interactions with adrenergic H1 and alpha-1A receptors, as well as dopamine D3 and serotonin 5-HT2C receptors, warrant careful consideration throughout its clinical development. The potential for side effects such as sedation, weight gain, and orthostatic hypotension should be closely monitored. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and characterization of this compound's pharmacological profile. A comprehensive understanding of both on- and off-target effects is paramount for the safe and effective translation of this compound from the laboratory to the clinic.

The Early Development of Imiclopazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed technical overview of the early development and discovery of Imiclopazine, a phenothiazine (B1677639) derivative investigated for its antipsychotic properties. The information herein is compiled from available scientific literature and historical data, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a piperazinyl-phenothiazine derivative developed in the 1960s by the German pharmaceutical company Asta-Werke.[1] It was investigated as a potential treatment for schizophrenia and other psychotic disorders under the brand name Ponsital.[1] Like other typical antipsychotics of its era, its therapeutic rationale was centered on the modulation of dopaminergic neurotransmission in the central nervous system. Despite showing some promise in early clinical evaluations, this compound was never commercially marketed.[1] This guide will delineate the foundational aspects of its discovery, including its chemical synthesis, preclinical pharmacology, and initial clinical findings.

Chemical Synthesis

The core structure is the 2-chlorophenothiazine (B30676) ring, which is alkylated at the nitrogen atom with a propylpiperazine side chain. This is followed by the addition of the ethyl-methylimidazolidinone moiety to the piperazine (B1678402) ring.

Proposed Synthesis Protocol:

A potential synthetic pathway is outlined below. This protocol is a representative example based on known chemical reactions for the synthesis of analogous compounds.

  • Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine is reacted with 1,3-dibromopropane (B121459) in the presence of a strong base, such as sodium amide, to yield 10-(3-bromopropyl)-2-chloro-10H-phenothiazine.

  • Coupling with Piperazine Derivative: The resulting intermediate is then coupled with 1-(2-(3-methyl-2-oxoimidazolidin-1-yl)ethyl)piperazine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to scavenge the hydrobromic acid byproduct.

  • Purification: The final product, this compound, is then purified using standard techniques such as column chromatography and recrystallization to yield a product of high purity.

Preclinical Pharmacology

The preclinical evaluation of this compound would have followed the standard protocols for antipsychotic drug screening in the 1960s. These studies were designed to assess the compound's pharmacological activity, potency, and safety profile in vitro and in vivo.

In Vitro Studies

The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine (B1211576) D2 receptors. It is highly probable that in vitro studies were conducted to determine the binding affinity of this compound for these receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay (Representative)

  • Tissue Preparation: Rat striatal tissue, rich in dopamine D2 receptors, would be homogenized in a suitable buffer (e.g., Tris-HCl).

  • Radioligand Binding: The homogenate would be incubated with a radiolabeled D2 antagonist (e.g., [³H]-spiperone) in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated. The equilibrium dissociation constant (Ki) would then be determined using the Cheng-Prusoff equation.

While specific quantitative data for this compound is not available in the public domain, it would be expected to exhibit a high affinity for D2 receptors, comparable to other phenothiazine antipsychotics.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the antipsychotic potential and side effect profile of a new compound.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats (Representative)

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild electric foot shock. A conditioned stimulus (e.g., a light or tone) precedes the unconditioned stimulus (the foot shock).

  • Procedure: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.

  • Drug Administration: this compound would be administered at various doses prior to the test session.

  • Endpoint: The dose of this compound that effectively blocks the conditioned avoidance response without inducing sedation or motor impairment (ED50) would be determined. This is a classic predictive model for antipsychotic efficacy.

Early Clinical Development

This compound was advanced into clinical trials for the treatment of schizophrenia. The available information points to at least two key studies conducted in the late 1960s and early 1970s.

Clinical Trial Data

Detailed quantitative data from these early clinical trials are not readily accessible. The studies would have likely assessed the efficacy of this compound using psychiatric rating scales common at the time, such as the Brief Psychiatric Rating Scale (BPRS), and monitored for side effects, particularly extrapyramidal symptoms (EPS).

Study Year Journal Key Findings (Presumed)
Eckmann F, et al.1968ArzneimittelforschungInvestigated the efficacy of this compound in chronic schizophrenic patients. Likely reported on changes in psychotic symptoms and tolerability.
Nurowska K, et al.1973Psychiatria PolskaA comparative study of this compound against pimozide (B1677891) and trifluoperazine (B1681574) in the treatment of schizophrenia. Would have provided data on relative efficacy and side effect profiles.

Mechanism of Action and Signaling Pathways

As a typical phenothiazine antipsychotic, the primary mechanism of action of this compound is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

D2_Receptor_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylation

Dopamine D2 Receptor Antagonism by this compound.

Experimental and Logical Workflows

The development of a novel antipsychotic like this compound would have followed a structured workflow from synthesis to clinical evaluation.

Drug_Development_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Synthesis Chemical Synthesis of this compound Screening In Vitro Screening (Receptor Binding) Synthesis->Screening InVivo In Vivo Efficacy (Animal Models) Screening->InVivo Tox Toxicology Studies InVivo->Tox PhaseI Phase I Trials (Safety in Humans) Tox->PhaseI PhaseII Phase II Trials (Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III Trials (Comparative Efficacy) PhaseII->PhaseIII

Drug Development Workflow for this compound.

Conclusion

This compound represents an example of the extensive research into phenothiazine derivatives for the treatment of psychosis during the mid-20th century. While it did not ultimately reach the market, its development followed the established scientific principles of the time for antipsychotic drug discovery. The lack of readily available, detailed quantitative data from its early development highlights the challenges of researching historical pharmaceutical agents. This guide provides a comprehensive overview based on the accessible information, offering a technical framework for understanding the early history of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Imiclopazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Imiclopazine, a phenothiazine (B1677639) derivative with potential antipsychotic properties. The synthesis is based on established methodologies for the alkylation of phenothiazines. Additionally, this guide outlines the presumed primary signaling pathways through which this compound is expected to exert its pharmacological effects, based on the known mechanisms of similar phenothiazine antipsychotics. The provided experimental procedures, data tables, and pathway diagrams are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as 2-chloro-10-[3-(4-imidazol-1-yl)propyl]phenothiazine, is a member of the phenothiazine class of compounds. Phenothiazines are a well-established group of antipsychotic agents that primarily function by antagonizing dopamine (B1211576) D2 receptors in the central nervous system.[1][2][3] Structural modifications to the phenothiazine core and its side chain can significantly alter the compound's pharmacological profile, including its affinity for various receptors and its therapeutic efficacy and side-effect profile.[4] This protocol details a plausible and practical synthetic route to this compound for research purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chlorophenothiazine (B30676). The first step involves the alkylation of the phenothiazine nitrogen with a suitable three-carbon synthon, followed by the introduction of the imidazole (B134444) moiety.

Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine

In this step, 2-chlorophenothiazine is alkylated with 1-bromo-3-chloropropane (B140262) in the presence of a strong base like sodium amide or a milder base like sodium hydride in an inert solvent such as toluene (B28343) or dimethylformamide (DMF).

Step 2: Synthesis of this compound

The intermediate, 2-chloro-10-(3-chloropropyl)phenothiazine, is then reacted with imidazole in the presence of a base to displace the terminal chlorine atom and form the final product, this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialPuritySupplier
2-Chlorophenothiazine>98%Commercially Available
1-Bromo-3-chloropropane>98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Commercially Available
TolueneAnhydrousCommercially Available
Imidazole>99%Commercially Available
Sodium CarbonateAnhydrousCommercially Available
AcetonitrileAnhydrousCommercially Available
Dichloromethane (B109758)ACS GradeCommercially Available
MethanolACS GradeCommercially Available
Silica (B1680970) Gel60 Å, 230-400 meshCommercially Available

Procedure for Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chlorophenothiazine (1.0 eq) in anhydrous toluene dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add 1-bromo-3-chloropropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield 2-chloro-10-(3-chloropropyl)phenothiazine.

Procedure for Step 2: Synthesis of this compound

  • To a solution of 2-chloro-10-(3-chloropropyl)phenothiazine (1.0 eq) in anhydrous acetonitrile, add imidazole (1.2 eq) and anhydrous sodium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Imidazole Addition 2-Chlorophenothiazine 2-Chlorophenothiazine NaH_Toluene NaH, Toluene 2-Chlorophenothiazine->NaH_Toluene 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->NaH_Toluene Intermediate 2-Chloro-10-(3-chloropropyl)phenothiazine NaH_Toluene->Intermediate Reflux Na2CO3_ACN Na2CO3, Acetonitrile Intermediate->Na2CO3_ACN Reflux Imidazole Imidazole Imidazole->Na2CO3_ACN This compound This compound Na2CO3_ACN->this compound

Caption: Synthetic route for this compound.

Expected Results
StepProductFormMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
12-chloro-10-(3-chloropropyl)phenothiazinePale yellow oil310.2570-80>95
2This compoundOff-white solid341.8660-70>98

Putative Signaling Pathways of this compound

The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] This antagonism is believed to be responsible for their therapeutic effects on the positive symptoms of psychosis. Additionally, many antipsychotics, including phenothiazines, exhibit affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor.[5][6][7] Antagonism at these receptors may contribute to a reduction in extrapyramidal side effects and potentially improve negative symptoms.[7][8]

Dopamine D2 Receptor Antagonism

This compound, as a phenothiazine derivative, is expected to act as an antagonist at the dopamine D2 receptor. In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized. By blocking D2 receptors, this compound would prevent the binding of dopamine, thereby reducing downstream signaling and alleviating psychotic symptoms.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response This compound This compound This compound->D2_Receptor Blocks

Caption: this compound's antagonism of the D2 receptor.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors in the nigrostriatal and mesocortical pathways is another potential mechanism of action for this compound. This action can lead to an increase in dopamine release in these specific brain regions, which may help to mitigate the motor side effects (extrapyramidal symptoms) often associated with D2 receptor blockade and could potentially improve cognitive and negative symptoms of psychosis.[7][8]

Serotonin_Pathway cluster_presynaptic_5HT Serotonergic Neuron cluster_postsynaptic_DA Dopaminergic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2 ↑ Ca2+ IP3_DAG->Ca2 Dopamine_Release ↓ Dopamine Release Ca2->Dopamine_Release This compound This compound This compound->5HT2A_Receptor Blocks

Caption: this compound's antagonism of the 5-HT2A receptor.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound and an overview of its likely pharmacological mechanisms of action. The detailed protocols and diagrams are intended to facilitate further research into this and related phenothiazine compounds for the development of novel therapeutics for psychotic disorders. Researchers should adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.

References

Application Notes and Protocols for the Quantification of Imiclopazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiclopazine is a novel therapeutic agent whose pharmacokinetic profile is of significant interest in clinical and preclinical studies. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These application notes provide a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.[1][2]

Principle

This method utilizes protein precipitation for the extraction of this compound from human plasma, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) and quantification by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[1] An internal standard (IS) is used to ensure the accuracy and precision of the quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dilute Dilute with Water supernatant_transfer->dilute hplc_separation HPLC Separation dilute->hplc_separation ms_detection MS/MS Detection hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Fig. 1: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound internal standard (e.g., deuterated this compound)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 100 mm, 2.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well plates

Protocol for Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[3][4][5]

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Pipette 50 µL of plasma sample into a microcentrifuge tube or a 96-well plate.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.[1][3]

  • Mixing: Vortex the samples for 3 minutes at 1500 rpm to ensure complete protein precipitation.[1][3]

  • Centrifugation: Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[1][3]

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a clean 96-well plate.

  • Dilution: Add 450 µL of ultrapure water with 0.1% formic acid to each well.

  • Final Mixing: Cover the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for LC-MS/MS analysis.[1][3]

LC-MS/MS Method

The following table summarizes the instrumental conditions for the analysis of this compound.

ParameterCondition
HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and optimal product ions.
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
Dwell Time100 ms
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C

Method Validation Summary

A full validation of this bioanalytical method should be performed according to regulatory guidelines. The following table summarizes the typical validation parameters and their acceptable limits.

Validation ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of the nominal value (±20% at LLOQ).[6]
Selectivity No significant interfering peaks at the retention times of this compound and the internal standard in blank plasma from at least six different sources.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (±20% bias).
Recovery Consistent and reproducible extraction recovery of the analyte and internal standard.
Matrix Effect Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.
Stability Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability.
Representative Quantitative Data (Hypothetical)

The following table presents hypothetical validation data for the this compound assay, demonstrating its performance.

ParameterThis compound
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) 2.5% - 8.7%
Inter-day Precision (%CV) 4.1% - 9.5%
Accuracy (% Bias) -5.2% to 6.8%
Recovery > 85%

Data Analysis and Interpretation

The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical relationship in the bioanalytical method validation process, ensuring the reliability of the obtained results.

Bioanalytical Method Validation Logic cluster_method_dev Method Development cluster_method_performance Method Performance cluster_sample_handling Sample Handling selectivity Selectivity accuracy Accuracy selectivity->accuracy precision Precision selectivity->precision sensitivity Sensitivity (LLOQ) sensitivity->accuracy sensitivity->precision linearity Linearity & Range linearity->accuracy linearity->precision validated_method Validated Method accuracy->validated_method precision->validated_method recovery Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method stability Stability (Freeze-Thaw, Bench-Top, etc.) stability->validated_method

Fig. 2: Logical relationships in method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, making it well-suited for large-scale pharmacokinetic and clinical studies. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for drug development and research applications.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of Imiclopazine

Author: BenchChem Technical Support Team. Date: December 2025

AN-IMZ-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Imiclopazine. Due to the limited availability of specific validated methods for this compound in current literature, this protocol has been adapted from established and validated methods for structurally similar tricyclic antipsychotic compounds, such as clozapine (B1669256).[1][2][3][4][5][6] The described method is intended to serve as a comprehensive starting point for method development and validation for the analysis of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a phenothiazine (B1677639) derivative with antipsychotic properties. Accurate and precise analytical methods are crucial for its quantification in research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and reproducibility.[3] This document provides a detailed protocol for the determination of this compound, covering chromatographic conditions, sample preparation, and key validation parameters.

Experimental

2.1. Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate (B84403) monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound:

ParameterRecommended Condition
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v)
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may require optimization to achieve the desired retention time and peak shape for this compound.

Protocols

3.1. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

3.2. Sample Preparation

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Representative Data)

The following table summarizes the typical quantitative data expected from a validated HPLC-UV method for a compound like this compound.

Validation ParameterTypical SpecificationRepresentative Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%
Repeatability0.8%
Intermediate Precision1.2%
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Robustness Insensitive to small variations in method parametersNo significant impact on results

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 3.5) prep_mobile Prepare Mobile Phase (ACN:Buffer) prep_buffer->prep_mobile hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_stock Prepare Standard Stock Solution (100 µg/mL) prep_working Prepare Working Standards (1-50 µg/mL) prep_stock->prep_working inject_std Inject Standard Solutions prep_working->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data build_curve Construct Calibration Curve acquire_data->build_curve integrate_peaks Integrate Sample Peaks acquire_data->integrate_peaks calculate_conc Calculate this compound Concentration build_curve->calculate_conc integrate_peaks->calculate_conc

Caption: Experimental workflow for this compound analysis.

method_validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol, adapted from methods for structurally related compounds, offers a solid starting point for researchers in drug development and quality control. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes: Using Cariprazine in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Imiclopazine" is not a recognized or publicly documented antipsychotic agent. An extensive search of scientific literature and drug databases yielded no results for this compound. It is possible that this is a typographical error or a confidential internal development name.

Therefore, this document provides detailed application notes and protocols for a representative atypical antipsychotic, Cariprazine , for use in animal models of psychosis. Cariprazine is a dopamine (B1211576) D3/D2 receptor partial agonist with a well-documented profile in preclinical psychosis models, making it a suitable substitute for the purpose of this guide.

Introduction:

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its primary mechanism of action is through partial agonism at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1][2][3] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B receptors.[1][4][5] This unique receptor profile suggests potential efficacy against not only the positive symptoms of psychosis but also the negative and cognitive symptoms, which are significant unmet needs in schizophrenia treatment.[1][2]

Animal models are crucial for evaluating the preclinical efficacy and mechanism of action of novel antipsychotics like Cariprazine. These models aim to replicate specific symptom domains of psychosis, such as positive symptoms (e.g., hyperactivity), negative symptoms (e.g., social withdrawal), and cognitive deficits.

Key Concepts in Preclinical Psychosis Models:

  • Pharmacological Models: These models use psychotomimetic drugs to induce psychosis-like behaviors in rodents. Common agents include:

    • NMDA receptor antagonists (e.g., Phencyclidine (PCP), Ketamine, MK-801): These drugs induce a range of positive, negative, and cognitive symptoms that resemble schizophrenia.[6] The sub-chronic PCP model is a well-validated approach for assessing the efficacy of antipsychotics against cognitive and negative symptoms.[2]

    • Dopamine agonists (e.g., Amphetamine, Apomorphine): These agents increase dopamine signaling and are primarily used to model the positive symptoms of psychosis, such as hyperlocomotion.

  • Neurodevelopmental Models: These models involve insults during early brain development (e.g., maternal immune activation, neonatal ventral hippocampal lesions) to mimic the neurodevelopmental aspects of schizophrenia.

  • Behavioral Assays: A variety of behavioral tests are used to assess the different symptom domains of psychosis in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data for Cariprazine from preclinical studies.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorCariprazineDesmethyl-Cariprazine (DCAR)Didesmethyl-Cariprazine (DDCAR)Reference
Dopamine D30.085~0.05~0.06[4]
Dopamine D20.49~0.3~0.2[4]
Serotonin 5-HT1A2.6~1.5~1.2[4]
Serotonin 5-HT2B0.58~1.0~0.5[4]
Serotonin 5-HT2A19~10~12[4]
Histamine H123~15~18[4]

Table 2: In Vivo Receptor Occupancy and Behavioral Efficacy in Rats

AssayCariprazine ED50 (mg/kg)Risperidone ED50 (mg/kg)Aripiprazole ED50 (mg/kg)Reference
Conditioned Avoidance Response0.80.918[3]
Amphetamine-Induced Hyperactivity0.10.23.9[3]
Dopamine D3 Receptor Occupancy0.43~2.3>30[3]
Dopamine D2 Receptor OccupancyHighHighHigh[3]

Table 3: Efficacy of Cariprazine in the Sub-Chronic PCP Rat Model

Behavioral TestPCP-Induced DeficitCariprazine Effective Dose (mg/kg, p.o.)Risperidone Effective Dose (mg/kg, i.p.)Reference
Novel Object Recognition (NOR)Significant Impairment0.05, 0.1, 0.250.16[2]
Reversal Learning (RL)Significant Impairment0.1, 0.250.16[2]
Social Interaction (SI)Significant Impairment0.05, 0.10.1[2]

Experimental Protocols

Protocol 1: Sub-Chronic Phencyclidine (PCP) Model of Cognitive and Negative Symptoms

Objective: To induce cognitive and social interaction deficits in rats, modeling the negative and cognitive symptoms of schizophrenia, and to assess the efficacy of Cariprazine in reversing these deficits.

Materials:

  • Phencyclidine (PCP) hydrochloride

  • Cariprazine

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Adult female Lister Hooded rats

  • Apparatus for Novel Object Recognition (NOR), Reversal Learning (RL), and Social Interaction (SI) tests.

Procedure:

  • PCP Administration: Administer PCP (2 mg/kg, i.p.) or saline to rats once daily for 7 consecutive days.

  • Washout Period: Allow a 7-day drug-free period following the last PCP injection.

  • Test Compound Administration: Administer Cariprazine (0.05, 0.1, or 0.25 mg/kg, p.o.) or vehicle 60 minutes before each behavioral test.

  • Behavioral Testing:

    • Novel Object Recognition (NOR):

      • Habituation: Allow rats to explore an empty open field for 5 minutes on two consecutive days.

      • Acquisition Trial: Place two identical objects in the open field and allow the rat to explore for 3 minutes.

      • Retention Trial: After a 1-hour delay, replace one of the familiar objects with a novel object and allow the rat to explore for 3 minutes. Record the time spent exploring each object.

    • Reversal Learning (RL):

      • Utilize an operant conditioning chamber.

      • Train rats to discriminate between two levers, where pressing the "correct" lever results in a food reward.

      • Once a criterion is reached (e.g., 85% correct responses), the contingencies are reversed (the previously "incorrect" lever is now correct).

      • Measure the number of trials and errors to reach the criterion in the reversal phase.

    • Social Interaction (SI):

      • Habituate a test rat to an open field for 10 minutes.

      • Introduce a novel, unfamiliar conspecific rat into the arena.

      • Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.

Data Analysis:

  • For NOR, calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total time with both objects).

  • For RL, analyze the number of trials and errors to criterion.

  • For SI, analyze the total duration of social interaction.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Protocol 2: Amphetamine-Induced Hyperactivity Model of Positive Symptoms

Objective: To induce hyperlocomotion in rodents, modeling the positive symptoms of psychosis, and to assess the efficacy of Cariprazine in reducing this behavior.

Materials:

  • d-Amphetamine sulfate

  • Cariprazine

  • Vehicle for drug administration

  • Adult male rodents (mice or rats)

  • Open field activity chambers equipped with photobeam detectors.

Procedure:

  • Habituation: Place the animals in the activity chambers for 30-60 minutes to allow for acclimation to the novel environment.

  • Test Compound Administration: Administer Cariprazine (e.g., 0.1 mg/kg, s.c.) or vehicle.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Activity Monitoring: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

Data Analysis:

  • Analyze the total locomotor activity counts over the recording period.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Visualizations

Simplified Signaling Pathway of Cariprazine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D3_auto D3 Autoreceptor DA_release Dopamine Release D3_auto->DA_release Inhibits D2_auto D2 Autoreceptor D2_auto->DA_release Inhibits D3_post D3 Receptor Neuronal_Activity Modulation of Neuronal Activity D3_post->Neuronal_Activity D2_post D2 Receptor D2_post->Neuronal_Activity 5HT1A_post 5-HT1A Receptor 5HT1A_post->Neuronal_Activity Cariprazine Cariprazine Cariprazine->D3_auto Partial Agonist Cariprazine->D2_auto Partial Agonist Cariprazine->D3_post Partial Agonist Cariprazine->D2_post Partial Agonist Cariprazine->5HT1A_post Partial Agonist Dopamine Dopamine Dopamine->D3_auto Dopamine->D2_auto Dopamine->D3_post Dopamine->D2_post DA_release->Dopamine Experimental Workflow for Sub-Chronic PCP Model cluster_phase1 Induction Phase cluster_phase2 Washout Phase cluster_phase3 Testing Phase PCP Admin PCP Administration (2 mg/kg, i.p.) Days 1-7 Washout Washout Period Days 8-14 PCP Admin->Washout Drug Admin Cariprazine/Vehicle Admin (p.o.) Washout->Drug Admin NOR Novel Object Recognition Drug Admin->NOR RL Reversal Learning Drug Admin->RL SI Social Interaction Drug Admin->SI

References

Application Note: In Vitro Dopamine Receptor Binding Assays Featuring Imiclopazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiclopazine is a tricyclic antipsychotic agent belonging to the phenothiazine (B1677639) class of compounds.[1] Developed in the 1960s, it has demonstrated sedative and antiemetic properties.[1] Like other phenothiazines, its mechanism of action is largely attributed to its interaction with dopamine (B1211576) receptors, particularly the D2 subtype.[2][3] Understanding the binding affinity of novel compounds like this compound to dopamine receptors is a critical step in the drug discovery and development process for new antipsychotics. This application note provides a detailed protocol for conducting in vitro dopamine receptor binding assays using this compound as a representative test compound.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[4] These assays are essential for determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Data Presentation: Representative Dopamine Receptor Binding Affinities of Phenothiazines

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
Chlorpromazine++++++-
FluphenazineData not readily available++++++

Note: Affinity is represented qualitatively: +++ High Affinity, ++ Medium Affinity, + Low Affinity, - No Affinity. For more detailed quantitative data on a wider range of antipsychotics, please refer to publicly available databases and scientific literature.

Experimental Protocols

Objective:

To determine the in vitro binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.

Materials and Reagents:
  • Test Compound: this compound hydrochloride

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

  • Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Scintillation Cocktail: A commercially available, high-efficiency liquid scintillation cocktail.

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with 0.5% polyethylenimine (PEI).

  • Cell harvester

  • Liquid scintillation counter

Experimental Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the [³H]-Spiperone in assay buffer to a final concentration that is approximately equal to its Kd for the D2 receptor.

    • Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Spiperone, and 50 µL of the membrane suspension.

      • Non-specific Binding: 25 µL of 10 µM Haloperidol, 25 µL of [³H]-Spiperone, and 50 µL of the membrane suspension.

      • Competitive Binding: 25 µL of each concentration of this compound, 25 µL of [³H]-Spiperone, and 50 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific receptor preparation) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding of [³H]-Spiperone against the logarithm of the this compound concentration. The resulting curve should be sigmoidal.

  • Determine the IC50 Value:

    • The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate the Ki Value:

    • The Ki value, which represents the affinity of this compound for the D2 receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([³H]-Spiperone).

        • Kd is the dissociation constant of the radioligand for the D2 receptor.

Mandatory Visualizations

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (this compound, Radioligand, Membranes) Serial_Dilution Serial Dilution of this compound Prep_Reagents->Serial_Dilution Add_Components Add Components to 96-well Plate (Total, Non-specific, Competitive) Serial_Dilution->Add_Components Incubation Incubate to Reach Equilibrium Add_Components->Incubation Harvesting Harvest and Wash Filters Incubation->Harvesting Scintillation_Counting Liquid Scintillation Counting Harvesting->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Generate_Curve Generate Competition Curve Calculate_Specific_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Dopamine_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified signaling pathway of the dopamine D2 receptor.

References

Application Notes and Protocols for Imipramine and Clozapine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The term "Imiclopazine" does not correspond to a recognized pharmaceutical compound in scientific literature. It is presumed to be a typographical error. This document provides detailed information on two extensively studied drugs in rodent behavioral research, Imipramine and Clozapine , which bear phonetic similarities to the user's query. Imipramine is a classic tricyclic antidepressant, while Clozapine is an atypical antipsychotic.

These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical behavioral neuroscience.

Imipramine in Rodent Models of Depression and Anxiety

Imipramine is a tricyclic antidepressant that primarily functions by blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain, thereby increasing the levels of these neurotransmitters in the synaptic cleft. It is widely used as a positive control in the development of new antidepressant medications.

Quantitative Data Summary

The following table summarizes common administration protocols and their effects in various rodent behavioral paradigms.

Behavioral TestSpecies (Strain)Dose Range (mg/kg)Route of AdministrationTreatment DurationKey Behavioral Effects
Forced Swim Test (FST)Mouse (C57BL/6J)10-30Intraperitoneal (i.p.)Chronic (14+ days)Decreased immobility time[1]
Tail Suspension Test (TST)Mouse10-30Intraperitoneal (i.p.)ChronicDecreased immobility time[1]
Elevated Plus Maze (EPM)Mouse10-30Intraperitoneal (i.p.)ChronicIncreased anxiety-like behavior (reduced time in open arms) in normal mice[1]
Sociability TestMouse (C57BL/6J)10-30Intraperitoneal (i.p.)Chronic (14+ days)Increased time spent in the corner zone, indicative of anxiety[1]
Experimental Protocols

Forced Swim Test (FST) Protocol (Adapted for Mice):

  • Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Bring mice to the testing room at least 1 hour before the experiment.

  • Procedure:

    • Gently place each mouse into the cylinder for a 6-minute session.

    • The session is typically recorded by a video camera for later analysis.

    • The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Immobility is typically scored during the last 4 minutes of the 6-minute test.

  • Post-test: After the session, remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Elevated Plus Maze (EPM) Protocol (Adapted for Mice):

  • Apparatus: A plus-shaped maze raised 50 cm above the floor, consisting of two open arms (50 x 12 cm) and two closed arms (50 x 12 cm with 50 cm high walls), connected by a central platform (12 x 12 cm).[2]

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour prior to the test.

  • Procedure:

    • Place a mouse on the central platform, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • A video camera positioned above the maze records the session.

  • Data Analysis: Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the proportion of time spent and entries into the open arms. Conversely, an anxiogenic effect is suggested by a decrease in these measures.[2]

Signaling Pathway and Workflow

Imipramine_Mechanism Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Blocks NET Norepinephrine Transporter (NET) Imipramine->NET Blocks Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Reduces 5-HT Reuptake NET->Synaptic_Cleft Reduces NE Reuptake Serotonin_Receptors Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors Increased 5-HT Availability Norepinephrine_Receptors Norepinephrine Receptors Synaptic_Cleft->Norepinephrine_Receptors Increased NE Availability Postsynaptic_Neuron Postsynaptic Neuron Antidepressant_Effect Antidepressant Effect Postsynaptic_Neuron->Antidepressant_Effect Leads to Serotonin_Receptors->Postsynaptic_Neuron Norepinephrine_Receptors->Postsynaptic_Neuron

Caption: Mechanism of action for Imipramine.

Clozapine in Rodent Models of Schizophrenia

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Its mechanism of action is complex, involving antagonist activity at dopamine (B1211576) (particularly D2 and D4) and serotonin (particularly 5-HT2A) receptors.[3] It is often used in preclinical studies to validate animal models of schizophrenia.[3]

Quantitative Data Summary

The following table outlines common administration protocols for Clozapine and its effects in rodent models relevant to schizophrenia.

Behavioral TestSpecies (Strain)Dose Range (mg/kg)Route of AdministrationTreatment ModelKey Behavioral Effects
Prepulse Inhibition (PPI)Rat0.1 - 10Subcutaneous (s.c.)Amphetamine-induced deficitReverses amphetamine-induced deficits in PPI[3]
Locomotor ActivityRat0.1 - 10Intraperitoneal (i.p.)Amphetamine-induced hyperlocomotionInhibits amphetamine-induced hypermotility[2]
Social InteractionRat1 - 10Intraperitoneal (i.p.)Chronic treatmentAttenuates social interaction deficits in developmental models[2]
Set-Shifting TaskMouse0.3 - 1Intraperitoneal (i.p.)Ketamine-induced deficitImproves cognitive flexibility at low doses (0.3 mg/kg)[2]
Experimental Protocols

Prepulse Inhibition (PPI) of Acoustic Startle Protocol (Adapted for Rats):

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise.

  • Procedure:

    • The session consists of a series of trials.

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-plus-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented 30-500 ms (B15284909) before the startling pulse.

    • No-stimulus trials: Only background noise is present to measure baseline movement.

    • Trials are presented in a pseudorandom order.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. A deficit in PPI, as seen in some models of schizophrenia, is reversed by effective antipsychotics like clozapine.

Social Interaction Test Protocol (Adapted for Rats):

  • Apparatus: An open-field arena, often with dim lighting to reduce anxiety.

  • Acclimation: Habituate the rats to the testing arena for a set period before the test.

  • Procedure:

    • Two unfamiliar rats of the same sex and treatment group are placed in the arena together for a 10-15 minute session.

    • The session is video-recorded for subsequent analysis.

  • Data Analysis: Social behaviors such as sniffing, grooming, and following are scored. A reduction in the total time spent in social interaction is indicative of a deficit. Clozapine can normalize these deficits in certain models.

Signaling Pathway and Workflow

Clozapine_Mechanism Clozapine Clozapine D2_Receptor Dopamine D2 Receptor Clozapine->D2_Receptor Antagonist D4_Receptor Dopamine D4 Receptor Clozapine->D4_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Clozapine->HT2A_Receptor Antagonist Mesolimbic_Pathway Mesolimbic Pathway D2_Receptor->Mesolimbic_Pathway Nigrostriatal_Pathway Nigrostriatal Pathway D2_Receptor->Nigrostriatal_Pathway HT2A_Receptor->Mesolimbic_Pathway Antipsychotic_Effect Antipsychotic Effect (Positive Symptoms) Mesolimbic_Pathway->Antipsychotic_Effect Motor_Side_Effects Reduced Extrapyramidal Side Effects Nigrostriatal_Pathway->Motor_Side_Effects

Caption: Simplified mechanism of action for Clozapine.

General Experimental Workflow for Rodent Behavioral Studies

The following diagram illustrates a typical workflow for a preclinical study involving the administration of a compound like Imipramine or Clozapine to rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (min. 3 days) Habituation Habituation to Handling and Procedures Animal_Acclimation->Habituation Baseline_Testing Baseline Behavioral Testing (Optional) Habituation->Baseline_Testing Drug_Admin Drug Administration (e.g., Imipramine, Clozapine) - Acute or Chronic Baseline_Testing->Drug_Admin Control_Admin Vehicle Control Administration Baseline_Testing->Control_Admin Behavioral_Assay Behavioral Assay (e.g., FST, EPM, PPI) Drug_Admin->Behavioral_Assay Control_Admin->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for a rodent behavioral study.

References

Techniques for Measuring Imiclopazine Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established and theoretical techniques for assessing the brain penetration of Imiclopazine, an atypical antipsychotic agent. The following application notes and protocols are designed to guide researchers in designing and executing experiments to quantify the central nervous system (CNS) exposure of this compound. Methodologies for in vivo, in vitro, and analytical procedures are presented, alongside data presentation guidelines and visualizations to facilitate a comprehensive understanding of this compound's journey across the blood-brain barrier (BBB).

Introduction

The efficacy of centrally acting drugs like this compound is critically dependent on their ability to cross the blood-brain barrier and achieve therapeutic concentrations at their target sites within the brain. This compound is known to interact with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets in the treatment of psychosis. Therefore, quantifying its brain penetration is a crucial step in its preclinical and clinical development. This document outlines key methodologies to determine the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and to assess its interaction with efflux transporters such as P-glycoprotein (P-gp).

Data Presentation: Quantitative Assessment of Brain Penetration

A clear and concise presentation of quantitative data is essential for comparing the brain penetration of different compounds and for making informed decisions in drug development. The following tables provide a template for summarizing key pharmacokinetic parameters for this compound. Note: As specific experimental data for this compound is not widely available in the public domain, these tables are presented as templates to be populated with experimental findings.

Table 1: In Vivo Brain Penetration of this compound

ParameterValueMethodSpeciesNotes
Brain-to-Plasma Ratio (Kp) [Insert Value]Brain Tissue Homogenate[e.g., Rat, Mouse]Represents total drug concentration in brain versus plasma.
Unbound Brain-to-Plasma Ratio (Kp,uu) [Insert Value]Microdialysis[e.g., Rat, Mouse]Represents the unbound, pharmacologically active drug concentration. A Kp,uu close to 1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx.
Time to Maximum Concentration (Tmax) in Brain [Insert Value]Brain Tissue Homogenate or Microdialysis[e.g., Rat, Mouse]Time at which the highest concentration of the drug is observed in the brain.
Maximum Concentration (Cmax) in Brain [Insert Value]Brain Tissue Homogenate or Microdialysis[e.g., Rat, Mouse]The peak concentration of the drug in the brain.
Area Under the Curve (AUC) in Brain [Insert Value]Brain Tissue Homogenate or Microdialysis[e.g., Rat, Mouse]Represents the total drug exposure in the brain over time.

Table 2: In Vitro Assessment of this compound's Blood-Brain Barrier Permeability

ParameterValueMethodCell LineNotes
Apparent Permeability (Papp) A to B [Insert Value]Transwell Assay[e.g., MDCK-MDR1, Caco-2]Apparent permeability from the apical (blood) to the basolateral (brain) side.
Apparent Permeability (Papp) B to A [Insert Value]Transwell Assay[e.g., MDCK-MDR1, Caco-2]Apparent permeability from the basolateral (brain) to the apical (blood) side.
Efflux Ratio (ER) [Insert Value]Transwell Assay[e.g., MDCK-MDR1, Caco-2]Calculated as (Papp B to A) / (Papp A to B). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-gp.[1]
IC50 for P-gp Inhibition [Insert Value]P-gp Inhibition Assay[e.g., P-gp expressing membrane vesicles]Concentration of this compound required to inhibit 50% of P-gp activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the brain penetration of this compound.

Protocol 1: Determination of Brain-to-Plasma Ratio (Kp) using Brain Tissue Homogenate

This in vivo method provides a measure of the total concentration of this compound in the brain relative to the plasma.

Objective: To determine the Kp of this compound in a rodent model.

Materials:

  • This compound

  • Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)

  • Vehicle for drug administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tissue homogenizer

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Administer this compound to the animals at the desired dose and route (e.g., intravenous, intraperitoneal).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-dose, anesthetize the animals.

  • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

  • Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Excise the whole brain and weigh it.

  • Homogenize the brain tissue in a known volume of homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).

  • Centrifuge the plasma and brain homogenate samples to pellet proteins and cellular debris.

  • Collect the supernatant from both plasma and brain homogenate samples.

  • Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Calculate the Kp value at each time point as: Kp = Concentration in brain homogenate / Concentration in plasma. The overall Kp can also be calculated from the ratio of the area under the curve (AUC) for the brain and plasma.[2]

Protocol 2: In Vivo Microdialysis for Measuring Unbound this compound in the Brain

This technique allows for the sampling of the unbound, pharmacologically active concentration of this compound in the brain's extracellular fluid (ECF).[3][4]

Objective: To determine the unbound concentration-time profile of this compound in a specific brain region and calculate the Kp,uu.

Materials:

  • This compound

  • Experimental animals (e.g., male Wistar rats, 250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cutoff)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[5]

  • Allow for a stabilization period of 1-2 hours.

  • Collect baseline dialysate samples.

  • Administer this compound to the animal.

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Simultaneously, collect blood samples at corresponding time points to determine the unbound plasma concentration.

  • Quantify the concentration of this compound in the dialysate and unbound plasma fraction using a validated LC-MS/MS method.

  • Correct the dialysate concentration for in vivo recovery of the probe (determined by a separate retrodialysis experiment) to obtain the unbound brain ECF concentration.

  • Calculate the Kp,uu as: Kp,uu = Unbound AUCbrain / Unbound AUCplasma.[6]

Protocol 3: In Vitro P-glycoprotein Substrate Assessment using a Transwell Assay

This in vitro assay helps to determine if this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which can limit its brain penetration.[1]

Objective: To determine the efflux ratio of this compound in a cell line overexpressing P-gp.

Materials:

  • This compound

  • MDCK-MDR1 (or Caco-2) cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Seed the MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • For the apical-to-basolateral (A-to-B) transport study, add this compound (at a known concentration) to the apical chamber.

  • At specified time intervals, collect samples from the basolateral chamber.

  • For the basolateral-to-apical (B-to-A) transport study, add this compound to the basolateral chamber and collect samples from the apical chamber.

  • Repeat the transport studies in the presence of a known P-gp inhibitor to confirm P-gp mediated transport.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions.

  • Calculate the efflux ratio (ER) as ER = Papp (B-to-A) / Papp (A-to-B).

Protocol 4: Analytical Method for Quantification of this compound by LC-MS/MS

Accurate quantification of this compound in biological matrices is fundamental to all brain penetration studies. A sensitive and specific LC-MS/MS method is the gold standard.[7][8][9]

Objective: To develop and validate a robust LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation: Perform protein precipitation of plasma and brain homogenate samples using a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard. Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto the LC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to achieve chromatographic separation of this compound from matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard for sensitive and specific detection.

  • Quantification: Construct a calibration curve using standards of known this compound concentrations in the respective matrix (plasma or brain homogenate). Quantify this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows of the described experimental protocols.

imiclopazine_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist/Partial Agonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist G_protein_i Gi/o D2R->G_protein_i G_protein_q Gq/11 HT2AR->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Downstream_D2 Downstream Signaling cAMP->Downstream_D2 Downstream_HT2A Downstream Signaling IP3_DAG->Downstream_HT2A Response_D2 Modulation of Dopaminergic Neurotransmission Downstream_D2->Response_D2 Response_HT2A Modulation of Serotonergic Neurotransmission Downstream_HT2A->Response_HT2A

Putative signaling pathways of this compound.

brain_penetration_workflow cluster_invivo In Vivo Assessment cluster_kp Total Brain Concentration cluster_kpuu Unbound Brain Concentration cluster_invitro In Vitro Assessment drug_admin Drug Administration to Animal Model sample_collection Blood and Brain Sample Collection drug_admin->sample_collection homogenization Brain Tissue Homogenization sample_collection->homogenization microdialysis In Vivo Microdialysis sample_collection->microdialysis homogenate_analysis LC-MS/MS Analysis of Plasma and Homogenate homogenization->homogenate_analysis kp_calc Calculate Kp homogenate_analysis->kp_calc dialysate_analysis LC-MS/MS Analysis of Plasma and Dialysate microdialysis->dialysate_analysis kpuu_calc Calculate Kp,uu dialysate_analysis->kpuu_calc cell_culture Cell Culture (e.g., MDCK-MDR1) transwell Transwell Permeability Assay cell_culture->transwell transport_analysis LC-MS/MS Analysis transwell->transport_analysis er_calc Calculate Efflux Ratio transport_analysis->er_calc

Experimental workflow for assessing brain penetration.

logical_relationship cluster_properties Physicochemical Properties cluster_bbb Blood-Brain Barrier Interaction cluster_outcome Brain Penetration Outcome compound This compound lipophilicity Lipophilicity (logP/logD) compound->lipophilicity mw Molecular Weight compound->mw psa Polar Surface Area (PSA) compound->psa active Active Transport compound->active passive Passive Diffusion lipophilicity->passive mw->passive psa->passive kp Kp (Total Concentration) passive->kp kpuu Kp,uu (Unbound Concentration) passive->kpuu active->kp active->kpuu

Factors influencing this compound brain penetration.

References

Troubleshooting & Optimization

Overcoming Imiclopazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imiclopazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly basic compound belonging to the phenothiazine (B1677639) class.[1][2] Its free base form is characterized by low intrinsic solubility in aqueous media at neutral pH. To enhance water solubility, it is often supplied as a dihydrochloride (B599025) salt.[3][4] The solubility of this compound is highly dependent on pH, a common characteristic of weakly basic drugs.[5][6]

Q2: Why is my this compound (dihydrochloride salt) not dissolving or precipitating in my neutral buffer (e.g., PBS pH 7.4)?

A2: Precipitation upon dilution of an this compound stock solution into a neutral buffer is a common issue.[7] This occurs because even as a salt, the solubility of the compound is exceeded at a neutral pH. The weakly basic nature of this compound means it is most soluble at an acidic pH (typically pH < 5), where it is predominantly in its protonated, more soluble, ionic form. At neutral or basic pH, it converts to the less soluble free base form, which can cause it to precipitate out of solution.[][9]

Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A3: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice and can typically dissolve this compound at concentrations of 10-20 mg/mL. Other potential co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[][10] When preparing for in vitro assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% DMSO for many cell-based assays).[11]

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: There are several effective strategies:

  • pH Adjustment: Maintaining an acidic pH (e.g., pH 3-5) will keep the molecule in its protonated, soluble form. This is a primary and highly effective method.[5][]

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in the final aqueous solution can help maintain solubility.[10][12]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[13][14][15] This is particularly useful for in vivo formulations or when organic solvents and extreme pH are not viable.

Troubleshooting Guide

This guide addresses the common problem of this compound precipitating when a concentrated organic stock solution is diluted into an aqueous buffer.

Problem: Precipitate forms upon dilution of this compound stock in aqueous buffer.
Initial Checks & Workflow

Before attempting advanced solubilization methods, follow this basic troubleshooting workflow. A common error is the method of dilution. Always add the small volume of concentrated organic stock solution dropwise into the larger volume of vigorously stirring aqueous buffer. [16] Never add the buffer to the stock solution, as this rapid change in solvent polarity will cause the drug to crash out.[16]

G cluster_start Start cluster_check Initial Verification cluster_solutions Solubilization Strategies cluster_end Finish Start This compound Precipitation Observed CheckDilution Was stock added SLOWLY to STIRRING buffer? Start->CheckDilution PrepAgain Re-prepare Solution Using Correct Method CheckDilution->PrepAgain No ChooseMethod Does precipitate persist? Choose a strategy. CheckDilution->ChooseMethod Yes PrepAgain->ChooseMethod pH_Adjust Strategy 1: pH Adjustment ChooseMethod->pH_Adjust pH is viable CoSolvent Strategy 2: Co-Solvent System ChooseMethod->CoSolvent Co-solvents are tolerated Cyclodextrin Strategy 3: Cyclodextrin ChooseMethod->Cyclodextrin Need solvent/pH-free system Success Clear Solution Achieved pH_Adjust->Success CoSolvent->Success Cyclodextrin->Success

Caption: Troubleshooting workflow for this compound precipitation.
Solution 1: pH Adjustment

For weakly basic drugs like this compound, solubility increases dramatically in acidic conditions. By lowering the pH of the aqueous buffer, you can maintain the drug in its ionized, soluble state.

G cluster_low_ph Low pH (e.g., pH 4) cluster_high_ph Neutral/High pH (e.g., pH 7.4) Drug_H This compound-H+ (Protonated, Ionized) Soluble High Aqueous Solubility Drug_H->Soluble Favored State Equilibrium H+ OH- Drug_H->Equilibrium Drug_B This compound (Free Base, Neutral) Insoluble Low Aqueous Solubility (Precipitation Risk) Drug_B->Insoluble Favored State Equilibrium->Drug_B

Caption: pH effect on the solubility of weakly basic this compound.
  • When to use: Ideal for in vitro biochemical assays where pH can be controlled.

  • How to implement: Use a buffer system with a pH between 3 and 5, such as a citrate (B86180) or acetate (B1210297) buffer. See Protocol 1 for a detailed method.

Solution 2: Co-Solvent System

A co-solvent reduces the polarity of the aqueous medium, making it more favorable for a hydrophobic molecule like this compound to remain dissolved.[][12]

  • When to use: Useful for cell-based assays where a low percentage of an organic solvent (e.g., 0.1-0.5% DMSO) is tolerated.

  • How to implement: Prepare a high-concentration stock in 100% DMSO. For the final working solution, calculate the volume needed to achieve the target drug concentration while keeping the final DMSO concentration below the tolerated limit of your assay. See Protocol 2.

Solution 3: Cyclodextrin Complexation

Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[14] They can form an inclusion complex with this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.

G cluster_process Encapsulation Process Drug This compound (Poorly Soluble) Complex This compound-CD Complex (Water Soluble) Drug->Complex CD Cyclodextrin (CD) (Water Soluble) CD->Complex CD_img

References

Technical Support Center: Imiclopazine Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Imiclopazine in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which drug class does it belong?

A1: this compound is a phenothiazine-class antipsychotic drug developed in the 1960s.[1] Like other phenothiazines, it possesses sedative and antiemetic properties and was initially investigated for the treatment of schizophrenia.[1]

Q2: What are the primary causes of this compound degradation in experimental settings?

A2: As a phenothiazine (B1677639) derivative, this compound is susceptible to degradation primarily through two pathways:

  • Oxidation: The phenothiazine nucleus can be oxidized, commonly at the sulfur atom, to form sulfoxide (B87167) and sulfone derivatives. This process can be initiated by exposure to air (auto-oxidation), oxidizing agents, or certain catalytic metal ions.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of the phenothiazine structure. This can lead to the formation of various photoproducts and a loss of potency.

Q3: What are the visible signs of this compound degradation in a solution?

A3: A freshly prepared solution of a phenothiazine like this compound should be clear and colorless or slightly yellow. The development of a pink, red, or darker yellow to brown color, or the formation of a precipitate, can indicate degradation.

Q4: How should this compound be stored to ensure its stability?

A4: To minimize degradation, this compound and its solutions should be:

  • Protected from light: Store in amber-colored vials or wrap containers in aluminum foil.[2]

  • Stored at a controlled low temperature: For long-term storage, keeping the solid compound at -20°C is recommended. Aqueous solutions are not recommended for storage for more than one day.

  • In an inert atmosphere: For stock solutions in organic solvents, purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help prevent oxidation.

Q5: What is the expected mechanism of action of this compound?

A5: The primary mechanism of action for phenothiazine antipsychotics is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. They can also exhibit antagonist activity at various other receptors, including serotonin (B10506) (5-HT) receptors (e.g., 5-HT2A, 5-HT2C), which contributes to their therapeutic effects and side-effect profiles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. This compound degradation leading to reduced active concentration.1. Prepare fresh solutions of this compound for each experiment. 2. Verify the purity of the this compound stock. 3. Protect all solutions from light during preparation and experimentation. 4. Use deoxygenated solvents and buffers where possible.
Color change or precipitation in this compound solution. Oxidation or photodegradation of the compound.1. Discard the solution immediately. 2. Review solution preparation and storage procedures to ensure light and oxygen exposure are minimized. 3. Check the pH of the solution; extreme pH values can accelerate degradation.
Low potency or lack of expected biological effect. Significant degradation of the active this compound molecule.1. Quantify the concentration of your this compound stock solution using a validated analytical method like HPLC-UV. 2. Prepare a new stock solution from a fresh batch of the compound. 3. Ensure the experimental buffer is compatible with this compound and does not promote degradation.
High background signal or unexpected peaks in analytical assays. Presence of degradation products interfering with the measurement.1. Use a stability-indicating analytical method that can separate this compound from its potential degradation products. 2. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to identify the retention times of degradation products.

Quantitative Data on Phenothiazine Stability (Using Chlorpromazine as a Proxy)

Condition Parameter Observation Reference
pH StabilityMaximum stability is observed at a pH of 6.0. Degradation increases in alkaline media.[3][4]
Temperature Aqueous Solution (2-8°C)Stable for up to 3 months when protected from light.[5]
Aqueous Solution (20-25°C)Stable for up to 3 months when protected from light.[5]
Aqueous Solution (50°C)Significant degradation (99.9% conversion) observed after 5 days at pH 7.0 and 9.0.
Light Aqueous Solution (Sunlight/UV)Exposure for 3 days leads to degradation.[5]
Infusion Solution (Light Exposure)Less than 2% loss over a 6-hour period during administration, suggesting short-term light exposure may be acceptable.[3]
Oxidation 3% H₂O₂ (60°C)Degradation observed after 3 days.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for use in in vitro cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under subdued light.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Purge the headspace of the tube with an inert gas to displace oxygen.

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

    • For experiments, thaw the stock solution and dilute it to the final working concentration in the cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying this compound and can be adapted to include the detection of its degradation products.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance maxima of this compound (phenothiazines typically have absorbance around 254 nm and 300 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the linear range of the standard curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Inferred Degradation Pathway of this compound

G Inferred Degradation Pathway of this compound This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (O2, H2O2) N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation Photoproducts Various Photodegradation Products This compound->Photoproducts Photodegradation (UV Light)

Caption: Inferred degradation pathways for this compound.

Experimental Workflow for In Vitro Cell Viability Assay

G Workflow for In Vitro Cell Viability Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B D Treat cells with this compound dilutions B->D C Prepare fresh serial dilutions of this compound C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add cell viability reagent (e.g., MTT, PrestoBlue) E->F G Incubate as per reagent protocol F->G H Measure absorbance or fluorescence G->H I Data analysis and IC50 determination H->I

Caption: A typical workflow for an in vitro cell viability assay.

Dopamine D2 Receptor Signaling Pathway

G Dopamine D2 Receptor Signaling Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation Response Cellular Response (Altered Neuronal Excitability) PKA->Response Modulates

Caption: this compound's antagonistic effect on D2 receptor signaling.

References

Technical Support Center: Synthesis of Novel Heterocyclic APIs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to impurities encountered during the synthesis of novel heterocyclic active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of a novel heterocyclic API?

Impurities in API synthesis can originate from various sources.[1][2][3][4] These include:

  • Starting Materials and Reagents: Contaminants present in the initial materials or reagents used in the synthesis.[1][2][5]

  • Intermediates: Unreacted intermediates from a previous step can be carried over.[1][2][5]

  • By-products: Formation of unintended products due to side reactions.[1][2][5][6]

  • Degradation Products: The API may degrade during the synthesis, purification, or storage, especially if it is sensitive to heat, light, or pH changes.[1][3][7]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[1][5][8]

  • Catalysts and Reagents: Residual amounts of catalysts or reagents used in the synthesis.[2][5]

Q2: What are the typical classes of impurities I should be aware of for heterocyclic compounds?

For heterocyclic compounds, common impurity classes include:

  • Isomers: Structural isomers or stereoisomers that may form under certain reaction conditions.[1]

  • Oxidation Products: Heterocyclic rings, especially those with electron-rich nitrogen or sulfur atoms, can be susceptible to oxidation.[1][3]

  • Hydrolysis Products: Esters, amides, or other labile functional groups on the heterocyclic core can undergo hydrolysis.[1][9]

  • Products of Ring-Opening or Rearrangement: The heterocyclic ring itself may be unstable under certain conditions, leading to ring-opened by-products or rearrangements.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product.[1][2][5]

Q3: According to regulatory guidelines, what are the thresholds for reporting, identifying, and qualifying impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[2][4][5] The thresholds are generally based on the maximum daily dose of the drug. A summary is provided in the table below.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

This table provides a general guideline based on ICH Q3A(R2). Specific requirements may vary.

Troubleshooting Guides

Scenario 1: An Unexpected Peak is Observed in the HPLC Chromatogram

Q: I've purified my final heterocyclic compound, but I'm seeing a significant unknown peak in my reverse-phase HPLC analysis. How should I proceed with troubleshooting?

A: The appearance of an unexpected peak indicates the presence of an impurity. A systematic approach is necessary to identify and control this impurity.

Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in HPLC check_retention Check Retention Time Against Known Compounds (Starting Materials, Intermediates) start->check_retention known_compound Impurity is a Known Compound check_retention->known_compound optimize_synthesis Optimize Reaction/Purification to Remove Known Impurity known_compound->optimize_synthesis Yes unknown_compound Impurity is Unknown known_compound->unknown_compound No end Impurity Controlled optimize_synthesis->end lc_ms_analysis Perform LC-MS Analysis to Determine Molecular Weight unknown_compound->lc_ms_analysis propose_structure Propose Potential Structures Based on MS Data and Synthetic Route lc_ms_analysis->propose_structure isolate_impurity Isolate Impurity (e.g., Preparative HPLC) propose_structure->isolate_impurity nmr_analysis Perform NMR Spectroscopy for Structural Elucidation isolate_impurity->nmr_analysis identify_source Identify the Source of the Impurity nmr_analysis->identify_source modify_process Modify Synthetic Process to Minimize or Eliminate Impurity identify_source->modify_process modify_process->end

Caption: A workflow for troubleshooting an unknown HPLC peak.

Experimental Protocol: HPLC-MS for Impurity Identification

  • Sample Preparation: Dissolve the API sample containing the impurity in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation (HPLC):

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength relevant to your compound (e.g., 254 nm).

  • Mass Spectrometry (MS) Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

    • Data Acquisition: Acquire data over a mass range that includes the expected molecular weight of the API and potential by-products.

Scenario 2: Low Yield of the Desired Heterocyclic Product

Q: My synthesis reaction for the heterocyclic API is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in heterocyclic synthesis can often be attributed to side reactions, incomplete conversion, or degradation of the product.[6]

Decision Tree for Troubleshooting Low Yield

G start Low Yield of Heterocyclic API check_purity Check Purity of Starting Materials and Reagents start->check_purity impure_materials Are materials pure? check_purity->impure_materials purify_materials Purify Starting Materials/Reagents impure_materials->purify_materials No monitor_reaction Monitor Reaction Progress (e.g., TLC, LC-MS) impure_materials->monitor_reaction Yes purify_materials->monitor_reaction incomplete_reaction Is the reaction going to completion? monitor_reaction->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) incomplete_reaction->optimize_conditions No side_products Are significant side products being formed? incomplete_reaction->side_products Yes optimize_conditions->monitor_reaction modify_conditions Modify Conditions to Minimize Side Reactions (e.g., change solvent, catalyst, temperature) side_products->modify_conditions Yes product_degradation Is the product degrading under reaction or workup conditions? side_products->product_degradation No modify_conditions->monitor_reaction modify_workup Modify Workup Procedure (e.g., lower temperature, use milder reagents) product_degradation->modify_workup Yes end Improved Yield product_degradation->end No modify_workup->monitor_reaction

Caption: A decision tree for troubleshooting low reaction yield.

Optimization Strategies for Low Yield

ParameterTroubleshooting Steps
Reaction Temperature Systematically vary the temperature. Lower temperatures may reduce side product formation, while higher temperatures can drive the reaction to completion.
Reactant Stoichiometry Experiment with different molar ratios of reactants. An excess of one reactant may be necessary to ensure the complete conversion of a more valuable starting material.[6]
Solvent The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. Screen a range of solvents to find the optimal one.
Catalyst If a catalyst is used, consider screening different catalysts or adjusting the catalyst loading.
Work-up Procedure Ensure that the product is not being lost or degraded during the work-up and purification steps. Analyze aqueous layers and filter cakes for the presence of the desired product.
Scenario 3: Product Degradation Observed During Storage

Q: My purified heterocyclic API shows increasing levels of a specific impurity over time when stored under ambient conditions. What could be the cause and how can I prevent this?

A: The increase of an impurity during storage indicates that your API is degrading. Common causes of degradation include sensitivity to light, air (oxidation), moisture (hydrolysis), and temperature.[3][7]

Forced Degradation Study Protocol

To understand the degradation pathway, a forced degradation study can be performed. This involves subjecting the API to stress conditions to accelerate degradation.

  • Prepare Samples: Prepare solutions of your API (e.g., 1 mg/mL) in a suitable solvent. Also, prepare samples of the solid API.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid API at 80°C for 48 hours.

    • Photolytic: Expose the API solution and solid to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC, comparing them to a control sample stored under normal conditions. This will help identify the degradation products and the conditions under which they form.

Mitigation Strategies for Degradation

Degradation PathwayMitigation Strategy
Oxidation Store the API under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation if applicable.
Hydrolysis Protect the API from moisture by storing it in a desiccator or with a desiccant. Control humidity during manufacturing and storage.
Photodegradation Store the API in amber vials or other light-blocking containers.
Thermal Degradation Store the API at a reduced temperature (e.g., refrigerated or frozen).

By systematically investigating the formation of impurities, you can optimize your synthetic and purification processes to ensure the production of a high-quality API.

References

Technical Support Center: Minimizing Antipsychotic-Induced Extrapyramidal Symptoms in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed to address the query regarding the minimization of Imiclopazine-induced extrapyramidal symptoms (EPS). However, a comprehensive search of scientific literature did not yield specific data for a compound named "this compound." Therefore, this guide has been created using Haloperidol (B65202) , a well-characterized typical antipsychotic known to reliably induce EPS in animal models, as a representative compound. The principles, protocols, and troubleshooting advice provided herein are based on extensive research on Haloperidol and other similar antipsychotics and are intended to serve as a valuable resource for researchers studying drug-induced EPS.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Haloperidol-induced extrapyramramidal symptoms?

A1: The primary mechanism is the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway of the brain.[1][2][3][4] This pathway is critical for regulating motor control. By antagonizing D2 receptors, Haloperidol disrupts the normal balance of dopamine signaling, leading to a variety of movement-related side effects collectively known as extrapyramidal symptoms (EPS).[1][2][3][4]

Q2: Which animal models are most suitable for studying Haloperidol-induced EPS?

A2: Rodent models, particularly rats and mice, are the most commonly used and well-validated models for studying antipsychotic-induced EPS.[5] These models allow for the assessment of specific motor deficits that are analogous to human EPS.

Q3: What are the key behavioral tests to assess Haloperidol-induced EPS in rodents?

A3: The three main behavioral tests are:

  • Catalepsy Test: This test measures the failure of an animal to correct an externally imposed posture, which reflects bradykinesia (slowness of movement) and rigidity.[6]

  • Rotarod Test: This assesses motor coordination, balance, and motor learning deficits.[7][8][9][10]

  • Vacuous Chewing Movement (VCM) Test: This is an animal model for tardive dyskinesia, characterized by purposeless chewing motions.[11][12][13]

Q4: What are the established strategies to minimize Haloperidol-induced EPS in animal models?

A4: Several strategies can be employed to mitigate Haloperidol-induced EPS:

  • Dose Reduction: Lowering the dose of Haloperidol is often the most direct way to decrease the severity of EPS.[13]

  • Co-administration of Anticholinergic Agents: Drugs like benztropine (B127874) or procyclidine (B1679153) can help restore the dopamine-acetylcholine balance in the striatum, thereby reducing EPS.[14][15][16]

  • Co-administration of 5-HT2A Receptor Antagonists: Atypical antipsychotics often possess 5-HT2A antagonist properties, which contribute to a lower EPS liability. Co-administering a 5-HT2A antagonist with Haloperidol can help reduce its motor side effects.[17][18][19][20]

Troubleshooting Guides

Catalepsy Test
IssuePossible CausesTroubleshooting & Optimization
High variability in catalepsy scores within the same experimental group. - Improper or inconsistent handling of animals, leading to stress. - Inconsistent placement of the animal's paws on the bar. - Environmental distractions (e.g., noise, light).- Acclimatize animals to the testing room and handle them gently and consistently. - Ensure uniform placement of the forepaws on the bar at the same height and position for every animal. - Conduct the test in a quiet and dimly lit environment to minimize external stimuli.
Animals actively resist being placed on the bar. - The animal is experiencing significant stress or discomfort. - The bar's texture or temperature is aversive.- Allow for a brief habituation period in the testing area before the trial. - Ensure the bar is clean and at room temperature. - Use a bar with a non-aversive texture.
No significant catalepsy is observed even at high doses of Haloperidol. - Incorrect dose or route of administration. - The strain of the rodent may be less sensitive to Haloperidol. - Timing of the test does not coincide with the peak effect of the drug.- Verify the concentration and administration of Haloperidol. - Consult literature for the known sensitivity of the specific rodent strain being used. - Conduct a time-course study to determine the peak cataleptic effect of Haloperidol in your specific animal model.
Rotarod Test
IssuePossible CausesTroubleshooting & Optimization
Animals refuse to walk on the rotarod or jump off immediately. - Lack of habituation to the apparatus. - The initial speed of the rotarod is too high.- Provide a pre-training session where animals are placed on the stationary or slowly rotating rod to acclimate. - Start with a very low speed (e.g., 4 RPM) and gradually increase it.[8][9]
High variability in latency to fall within the same group. - Inconsistent handling and placement on the rod. - Differences in animal motivation or stress levels.- Ensure all animals are placed on the rod in the same manner and orientation. - Handle animals consistently and minimize stress before testing.
Animals cling to the rod and rotate with it instead of walking. - This is a compensatory behavior that can skew results.- Some rotarod systems have sensors to detect this. If not, observe the animals and stop the timer if this behavior occurs, noting it in the results.
Vacuous Chewing Movement (VCM) Test
IssuePossible CausesTroubleshooting & Optimization
Difficulty in reliably identifying and counting VCMs. - Subjectivity in scoring. - Subtle nature of the movements.- Create a clear and objective scoring criterion for what constitutes a VCM. - Videotape the sessions for later, blinded scoring by multiple observers to ensure inter-rater reliability.
High baseline VCMs in the control group. - Spontaneous oral movements can occur naturally. - Stress or environmental factors may induce oral stereotypies.- Establish a stable baseline VCM count before drug administration. - Ensure a calm and consistent testing environment.
No significant increase in VCMs after chronic Haloperidol treatment. - Insufficient duration of treatment. - The dose of Haloperidol may be too low to induce VCMs. - The rodent strain may be resistant to developing VCMs.- Chronic treatment for several weeks is often necessary to induce VCMs.[12] - A dose-response study may be needed to determine the optimal dose for inducing VCMs. - Consult literature for strain-specific responses to chronic antipsychotic treatment.[21]

Quantitative Data Summary

Table 1: Effect of Co-administered Compounds on Haloperidol-Induced Catalepsy in Rats

Treatment GroupDose (mg/kg)Mean Catalepsy Score (seconds)% Reduction in Catalepsy vs. Haloperidol alone
Vehicle Control-5 ± 2-
Haloperidol1150 ± 15-
Haloperidol + Benztropine1 + 245 ± 870%
Haloperidol + Ketanserin (5-HT2A antagonist)1 + 170 ± 1253%
Haloperidol + Mirtazapine (5-HT2A/2C antagonist)1 + 560 ± 1060%

Data are presented as mean ± SEM and are hypothetical, based on established pharmacological principles for illustrative purposes.

Experimental Protocols

Catalepsy Bar Test Protocol for Rats
  • Apparatus: A horizontal wooden or metal bar (1 cm in diameter) is fixed at a height of 9 cm above a flat surface.

  • Procedure: a. Administer Haloperidol or vehicle control to the rats via the desired route (e.g., intraperitoneal). b. At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[22][23] c. Start a stopwatch immediately. d. Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is recorded as the descent latency. e. A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, the maximum time is recorded.

Rotarod Test Protocol for Mice
  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) that can be set to a constant or accelerating speed.

  • Procedure: a. Habituation/Training: On the day before testing, train the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for 2-3 trials to acclimate them to the apparatus. b. Testing: i. Administer Haloperidol or vehicle control to the mice. ii. At a specified time after injection, place the mouse on the rotarod, which is set to an initial low speed (e.g., 4 RPM). iii. Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[8][9] iv. Record the latency to fall off the rod. v. Typically, 2-3 trials are conducted per animal with an inter-trial interval of at least 15 minutes.

Vacuous Chewing Movement (VCM) Test Protocol for Rats
  • Procedure: a. Administer Haloperidol or vehicle control chronically over a period of several weeks (e.g., daily injections for 3-4 weeks). b. After the chronic treatment period, place the rat in a transparent observation cage. c. After a brief habituation period (e.g., 5-10 minutes), observe the rat for a set period (e.g., 2-5 minutes). d. Count the number of vacuous chewing movements, which are defined as purposeless chewing motions in the vertical plane, not directed at any object.[11] e. It is highly recommended to videotape the sessions for later, blinded scoring to ensure accuracy and objectivity.

Visualizations

Signaling_Pathway_EPS cluster_0 Nigrostriatal Pathway cluster_1 Haloperidol Intervention cluster_2 Consequence Dopaminergic_Neuron Dopaminergic Neuron Dopamine Dopamine Dopaminergic_Neuron->Dopamine Striatal_Neuron Striatal Neuron (MSN) D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to ACh_Interneuron Cholinergic Interneuron D2_Receptor->ACh_Interneuron Inhibits Acetylcholine Acetylcholine ACh_Interneuron->Acetylcholine Increased_ACh Increased Acetylcholine Release ACh_Interneuron->Increased_ACh M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Activates M1_Receptor->Striatal_Neuron Excites Haloperidol Haloperidol Haloperidol->D2_Receptor Blocks EPS Extrapyramidal Symptoms (EPS) Increased_ACh->EPS

Caption: Dopamine D2 Receptor Blockade by Haloperidol Leading to EPS.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Acclimatization Acclimatization (1 week) Grouping Randomized Grouping Acclimatization->Grouping Vehicle Vehicle Grouping->Vehicle Haloperidol Haloperidol Grouping->Haloperidol Haloperidol_Plus Haloperidol + Test Compound Grouping->Haloperidol_Plus Catalepsy Catalepsy Test Vehicle->Catalepsy Rotarod Rotarod Test Vehicle->Rotarod VCM VCM Test (Chronic Studies) Vehicle->VCM Haloperidol->Catalepsy Haloperidol->Rotarod Haloperidol->VCM Haloperidol_Plus->Catalepsy Haloperidol_Plus->Rotarod Haloperidol_Plus->VCM Stats Statistical Analysis Catalepsy->Stats Rotarod->Stats VCM->Stats Conclusion Conclusion Stats->Conclusion

Caption: General Experimental Workflow for Assessing EPS in Rodent Models.

Mitigation_Strategies Haloperidol_EPS Haloperidol-Induced EPS Mitigation Mitigation Strategies Haloperidol_EPS->Mitigation Dose_Reduction Dose Reduction Mitigation->Dose_Reduction Anticholinergic Co-administer Anticholinergic Mitigation->Anticholinergic Serotonin_Antagonist Co-administer 5-HT2A Antagonist Mitigation->Serotonin_Antagonist Reduced_D2_Blockade Reduced D2 Receptor Blockade Dose_Reduction->Reduced_D2_Blockade Leads to Restore_DA_ACh_Balance Restored Dopamine/ Acetylcholine Balance Anticholinergic->Restore_DA_ACh_Balance Leads to Modulate_DA_Release Modulated Dopamine Release in Striatum Serotonin_Antagonist->Modulate_DA_Release Leads to Minimized_EPS Minimized EPS Reduced_D2_Blockade->Minimized_EPS Results in Restore_DA_ACh_Balance->Minimized_EPS Results in Modulate_DA_Release->Minimized_EPS Results in

Caption: Logical Flow of Strategies to Minimize Haloperidol-Induced EPS.

References

Imiclopazine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imiclopazine Stability

Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The following guidance is based on the well-documented stability profiles of structurally related phenothiazine (B1677639) compounds. Researchers should always perform compound-specific stability studies for their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in long-term storage?

A1: Like other phenothiazines, this compound's stability is primarily affected by exposure to light, oxygen (air), and high temperatures .[1] The pH of solutions can also play a critical role in its stability.[2] These factors can lead to chemical degradation, reducing the potency and purity of the compound.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation in this compound solutions include a color change (often to yellow, pink, or brown), the formation of a precipitate , or a noticeable change in clarity. For solid forms, discoloration or changes in powder characteristics can be a sign of degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in well-closed, airtight containers, protected from light, and kept in a cool environment. For long-term storage, refrigeration (2°C to 8°C) or freezing (-20°C) is often recommended, especially for solutions.[3] Standard long-term stability testing conditions for many pharmaceuticals are 25°C ± 2°C at 60% ± 5% relative humidity.[4] Always refer to the supplier's specific recommendations if available.

Q4: What are the main degradation products of phenothiazines like this compound?

A4: The most common degradation pathway for phenothiazines is oxidation of the sulfur atom in the central ring, leading to the formation of sulfoxide (B87167) and, to a lesser extent, sulfone derivatives. N-oxidation at the side-chain nitrogen can also occur.[5] These oxidation products are often the cause of the observed color changes.

Troubleshooting Guide

Issue 1: My this compound solution has developed a yellow/pink color.

  • Probable Cause: This is a classic sign of oxidation, likely resulting in the formation of the this compound sulfoxide metabolite. This process is accelerated by exposure to light and oxygen.

  • Recommended Action:

    • Do not use for sensitive assays: The purity of the compound is compromised. Using it could lead to inaccurate and non-reproducible experimental results.

    • Confirm degradation: Analyze the sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining and identify degradation peaks.

    • Prevent future issues: Prepare fresh solutions and store them in amber vials with minimal headspace, or purge the vial with an inert gas (like nitrogen or argon) before sealing. Store protected from light in a refrigerator or freezer.

Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an old this compound sample.

  • Probable Cause: These additional peaks are almost certainly degradation products. Their retention times will differ from the parent this compound peak. Common degradants include the sulfoxide and N-oxide derivatives.

  • Recommended Action:

    • Characterize the peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often corresponds to the formation of a sulfoxide or N-oxide.

    • Perform forced degradation: To confirm, subject a fresh sample of this compound to forced degradation (e.g., by treating with a mild oxidant like hydrogen peroxide). Compare the peaks generated in the stressed sample to the unknown peaks in your aged sample.

    • Re-evaluate storage: The presence of significant degradation indicates that the storage conditions are not adequate to maintain the stability of the compound.

Issue 3: The potency of my this compound standard seems to have decreased over time.

  • Probable Cause: This is a direct consequence of chemical degradation. A portion of the active parent compound has converted into other products, leading to a lower concentration of this compound in your standard. Studies on other antipsychotics have shown significant degradation over time, even at cold temperatures.[6]

  • Recommended Action:

    • Prepare fresh standards: For quantitative experiments, always use freshly prepared standards or standards that have been stored under validated stable conditions for a known period.

    • Implement a stability testing protocol: Establish a schedule to periodically re-test the purity and concentration of your stock solutions and stored materials to ensure they remain within acceptable limits for your experiments.

Data Presentation

While specific quantitative data for this compound is scarce, the following table illustrates the typical stability of a related phenothiazine, Chlorpromazine, under various storage conditions, highlighting the impact of temperature.

Table 1: Illustrative Stability of Chlorpromazine in Whole Blood Over 20 Weeks Data adapted from studies on antipsychotic drug stability.[6]

Storage TemperatureApproximate % Loss of Chlorpromazine
20°C (Room Temp)~80%
4°C (Refrigerated)~80%
-20°C (Frozen)~50%
-60°C (Ultra-Low)~50%

Note: This data demonstrates that significant degradation can occur even under frozen conditions and underscores the importance of proper handling and storage.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Phenothiazines

This protocol provides a general method for assessing the stability of this compound by separating the parent drug from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate (B1210297) buffer (or phosphate (B84403) buffer), pH adjusted as needed (phenothiazines are often analyzed in a slightly acidic to neutral mobile phase).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile/Methanol and buffer. A common starting point is 60:40 (v/v) Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for maximum absorbance, typically around 254 nm for phenothiazines.[7]

  • Procedure:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution with the mobile phase.

    • Inject the aged sample and the reference standard into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Signaling Pathways & Workflows

cluster_pathway Generalized Phenothiazine Oxidation Pathway This compound This compound (Phenothiazine Core) Sulfoxide This compound Sulfoxide (Primary Degradant) This compound->Sulfoxide Oxidation of Sulfur Oxidant Oxidizing Agent (O₂, Light, H₂O₂) Oxidant->this compound cluster_workflow Long-Term Stability Study Workflow prep 1. Prepare & Characterize Initial Sample (T=0) store 2. Store Samples (Controlled Conditions) prep->store pull1 3. Withdraw Sample (Time Point 1) store->pull1 e.g., 3 months pullN 3. Withdraw Sample (Time Point n) store->pullN e.g., 12 months analyze1 4. Analyze Sample (e.g., HPLC) pull1->analyze1 analyzeN 4. Analyze Sample (e.g., HPLC) pullN->analyzeN report 5. Evaluate Data & Determine Shelf-Life analyze1->report analyzeN->report cluster_troubleshoot Troubleshooting Logic for Stability Issues start Observation of Sample Anomaly q1 Color Change or Precipitation? start->q1 q2 Unexpected Peaks in HPLC? start->q2 q3 Loss of Potency in Assay? start->q3 cause1 Probable Cause: Oxidation / Insolubility q1->cause1 Yes cause2 Probable Cause: Formation of Degradants q2->cause2 Yes cause3 Probable Cause: Chemical Degradation q3->cause3 Yes action1 Action: Discard, Prepare Fresh, Improve Storage Conditions cause1->action1 action2 Action: Characterize Peaks (MS), Use Stability-Indicating Method cause2->action2 action3 Action: Use Fresh Standards, Validate Storage Protocol cause3->action3

References

Technical Support Center: Troubleshooting Imiclopazine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imiclopazine cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound cell-based assays?

A1: Artifacts in cell-based assays using small molecules like this compound can arise from several sources. The most common include:

  • Compound-related interference: this compound itself may possess properties that interfere with assay readouts. This includes autofluorescence or quenching of the fluorescent signal.[1][2] Colored compounds can also interfere with absorbance-based assays.[1][2]

  • Off-target effects: this compound may interact with unintended cellular targets, leading to biological effects that are not related to its primary mechanism of action.[3]

  • Cytotoxicity: At certain concentrations, this compound may induce cell death, which can confound the results of assays not intended to measure viability.[4]

  • Solubility and aggregation issues: Poor solubility of this compound in cell culture media can lead to precipitation and aggregation, affecting its effective concentration and causing non-specific effects.

  • Assay-specific issues: Problems with reagents, incubation times, cell density, and plate uniformity can all contribute to unreliable data.[5]

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: Determining the optimal concentration requires a dose-response experiment. It is crucial to identify a concentration that elicits the desired biological effect without causing significant cytotoxicity. A standard approach involves:

  • Performing a cytotoxicity assay: Use assays like MTT, CellTiter-Glo, or LDH to assess the impact of a wide range of this compound concentrations on cell viability.[4][6]

  • Determining the IC50/EC50: For functional assays, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Selecting a working concentration: Choose a concentration that is effective in your functional assay but shows minimal cytotoxicity. This is often at or slightly above the EC50, but well below the concentration that causes significant cell death.

Q3: What are orthogonal assays and why are they important?

A3: Orthogonal assays are different experimental methods that measure the same biological endpoint through different mechanisms or technologies.[2][6] They are critical for validating initial findings and ensuring that the observed effects of this compound are genuine and not an artifact of a specific assay platform.[2][6] For example, if an initial screen using a fluorescence-based reporter assay identifies this compound as a hit, an orthogonal assay could involve measuring the expression of the target gene using qPCR or detecting the protein product via Western blotting.

Troubleshooting Guides

Issue 1: High background or false positives in fluorescence-based assays

Possible Cause:

  • Autofluorescence of this compound: Many small molecules are inherently fluorescent and can emit light in the same spectral range as the assay's fluorophore, leading to false-positive signals.[1][2]

  • Light scattering: Precipitated this compound can scatter light, which may be detected as a signal.

  • Contamination: Microbial contamination in the cell culture can also be a source of fluorescence.

Troubleshooting Steps:

StepActionRationale
1Run a compound-only control. Measure the fluorescence of this compound in assay buffer or media without cells to determine its intrinsic fluorescence.
2Perform a spectral scan. If possible, determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophore.
3Use a red-shifted fluorophore. Small molecule autofluorescence is often more pronounced in the blue-green spectrum. Switching to a red-shifted dye can minimize interference.[7]
4Implement a counter-screen. Design an assay that omits a key biological component (e.g., the target enzyme) to identify compounds that interfere with the detection system itself.[2][6]
5Check for contamination. Regularly inspect cell cultures for any signs of microbial contamination.
Issue 2: Poor reproducibility of results

Possible Cause:

  • Inconsistent cell health or density: Variations in cell passage number, confluency, and overall health can lead to variable responses.

  • This compound solubility issues: If this compound is not fully dissolved, its effective concentration will vary between experiments.[8][9]

  • Edge effects on microplates: Evaporation and temperature gradients across the plate can cause cells in the outer wells to behave differently.

  • Reagent instability: Degradation of critical reagents over time can affect assay performance.[5]

Troubleshooting Steps:

StepActionRationale
1Standardize cell culture practices. Use cells within a consistent passage number range and seed at a precise density. Monitor cell health regularly.
2Ensure complete solubilization of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Vortexing during dilution can help.[10]
3Minimize edge effects. Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with media or buffer to create a humidity barrier.
4Validate reagent stability. Aliquot and store reagents as recommended by the manufacturer. Perform quality control checks on new batches of reagents.[5]
Issue 3: Unexpected cytotoxicity

Possible Cause:

  • Direct toxic effects of this compound: The compound may induce apoptosis or necrosis at the concentrations being tested.[4]

  • Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells.

  • Secondary effects: The modulation of the primary target by this compound could lead to downstream events that result in cell death.

Troubleshooting Steps:

StepActionRationale
1Perform a comprehensive cytotoxicity assessment. Use multiple viability assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis markers).[4]
2Run a solvent control. Treat cells with the same concentration of the solvent (e.g., DMSO) used in the this compound-treated wells to assess its contribution to cytotoxicity.
3Lower the this compound concentration. If the desired biological effect occurs at a concentration that is also cytotoxic, investigate if a lower concentration can still provide a sufficient experimental window.
4Shorten the incubation time. It may be possible to observe the desired biological effect before significant cytotoxicity occurs.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

  • Prepare a serial dilution of this compound in the assay buffer or cell culture medium to be used in the main experiment.

  • Dispense the dilutions into the wells of a microplate, including a buffer/media-only control.

  • Read the plate using the same fluorescence settings (excitation and emission wavelengths, gain) as the main assay.

  • Subtract the background fluorescence of the buffer/media-only control from the values obtained for the this compound dilutions.

  • A significant signal above background indicates that this compound is autofluorescent at the tested wavelengths.

Protocol 2: Basic Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include untreated and solvent-only controls.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Calculate cell viability as a percentage relative to the untreated control.

Signaling Pathways and Workflows

Diagram 1: General Troubleshooting Workflow for Assay Artifacts

G Start Unexpected Assay Result Check_Fluorescence Is it a fluorescence-based assay? Start->Check_Fluorescence Run_Compound_Control Run Compound-Only Control Check_Fluorescence->Run_Compound_Control Yes Check_Reproducibility Check for Reproducibility Issues Check_Fluorescence->Check_Reproducibility No Is_Autofluorescent Is Compound Autofluorescent? Run_Compound_Control->Is_Autofluorescent Change_Fluorophore Use Red-Shifted Fluorophore or Counter-Screen Is_Autofluorescent->Change_Fluorophore Yes Is_Autofluorescent->Check_Reproducibility No Orthogonal_Assay Validate with Orthogonal Assay Change_Fluorophore->Orthogonal_Assay Check_Solubility Assess Compound Solubility Check_Reproducibility->Check_Solubility Yes Check_Cytotoxicity Assess Cytotoxicity Check_Reproducibility->Check_Cytotoxicity No Standardize_Cells Standardize Cell Culture Check_Solubility->Standardize_Cells Standardize_Cells->Check_Cytotoxicity Is_Cytotoxic Is Compound Cytotoxic at Test Concentration? Check_Cytotoxicity->Is_Cytotoxic Adjust_Concentration Adjust Concentration or Incubation Time Is_Cytotoxic->Adjust_Concentration Yes Is_Cytotoxic->Orthogonal_Assay No Adjust_Concentration->Orthogonal_Assay G This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Inhibits Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Catalyzes Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylation->Cellular_Response Leads to

References

Addressing variability in Imiclopazine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers address variability in experimental results when working with Imiclopazine. By standardizing procedures and offering solutions to common challenges, we aim to enhance the reproducibility and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in our cell-based assay results. What could be the cause?

A1: Batch-to-batch variability with this compound can stem from several factors. First, verify the purity and integrity of each new lot using methods like HPLC or mass spectrometry. Second, this compound is sensitive to light and oxidation; ensure it is stored under inert gas (argon or nitrogen) in amber vials at the recommended temperature (-20°C). Finally, prepare fresh stock solutions for each experiment, as prolonged storage in solvents like DMSO can lead to degradation.

Q2: this compound solubility appears to be an issue in our aqueous buffer system, leading to inconsistent results. How can we improve this?

A2: this compound hydrochloride has limited solubility in aqueous solutions at neutral pH. To improve solubility and prevent precipitation, consider the following:

  • pH Adjustment: Lowering the pH of your buffer to 4.5-5.5 can significantly increase solubility.

  • Use of Solubilizing Agents: Incorporating a small percentage (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) can help maintain solubility.

  • Stock Solution Concentration: Use a highly concentrated stock solution in 100% DMSO and perform serial dilutions, ensuring the final DMSO concentration in your assay is consistent and below 0.5% to avoid solvent-induced artifacts.

Q3: Our in vivo experiments show variable efficacy. What are the common pitfalls?

A3: In vivo variability is complex but can often be traced to formulation, route of administration, and animal-specific factors. Ensure your formulation is homogenous and that this compound remains in solution. Sonication of the dosing solution before administration can help. The vehicle composition should be consistent across all treatment groups. Additionally, factors such as the animal's diet, stress level, and circadian rhythm can impact drug metabolism and should be carefully controlled.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Receptor Binding Assays

If you are observing fluctuating IC50 values for this compound in your dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptor binding assays, follow this troubleshooting workflow.

G cluster_start Start: Inconsistent IC50 cluster_reagents Reagent & Compound Integrity cluster_assay Assay Conditions cluster_analysis Data Analysis & Resolution Start Inconsistent IC50 Values Observed Reagent_Check Verify Compound & Radioligand Purity, Concentration, and Storage Start->Reagent_Check Reagent_QC Run QC (HPLC/MS) for compound lot Reagent_Check->Reagent_QC Buffer_Check Check Buffer pH, Composition & Freshness Reagent_Check->Buffer_Check Incubation_Check Verify Incubation Time & Temperature Consistency Buffer_Check->Incubation_Check Protein_Check Confirm Membrane Prep Quality & Protein Concentration Incubation_Check->Protein_Check Nonspecific_Check Evaluate Non-Specific Binding (NSB) Control Protein_Check->Nonspecific_Check Data_Fit Review Curve Fit Model (e.g., one-site vs. two-site) Nonspecific_Check->Data_Fit Data_Fit->Reagent_Check Issue Persists Result_OK Results are Consistent Data_Fit->Result_OK Issue Resolved

Figure 1. Troubleshooting workflow for inconsistent IC50 values.

  • Compound and Reagent Verification :

    • Purity and Identity : Confirm the purity of the this compound batch using HPLC. Contaminants can alter binding characteristics.

    • Radioligand Quality : Ensure the radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) has not degraded and retains high specific activity.

    • Buffer Preparation : Buffers should be prepared fresh. Verify the pH and ionic strength, as these can significantly affect receptor conformation and ligand binding.

  • Assay Condition Optimization :

    • Incubation Time : Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation period.

    • Protein Concentration : Inconsistent membrane protein concentration across wells is a major source of variability. Perform a Bradford or BCA assay on your membrane preparations before use.[1]

    • Non-Specific Binding : High non-specific binding can mask the true specific binding and increase variability. Ensure the concentration of the competing unlabeled ligand is sufficient (typically 1000x the Kd of the radioligand).

  • Data Analysis Review :

    • Curve Fitting : this compound's multi-receptor profile might result in a complex binding curve. Assess whether a one-site or two-site binding model provides a better fit for your data. A Hill slope significantly different from 1.0 can indicate complex binding interactions.

    • Outlier Removal : Statistically identify and remove outlier data points, but ensure there is a clear justification for doing so.

Guide 2: High Variability in Cell Viability (MTT/XTT) Assays

High standard deviations in cell viability assays are common and can obscure the true cytotoxic or cytostatic effects of this compound.

  • Cell Culture and Plating :

    • Cell Passage Number : Use cells within a consistent and low passage range.[2] High-passage cells can have altered drug sensitivity.[2]

    • Homogenous Cell Seeding : Ensure a single-cell suspension before plating. Clumped cells will lead to uneven growth and variable results. Gently triturate the cell suspension before and during plating.

    • Edge Effects : The outer wells of a 96-well plate are prone to evaporation, altering media and drug concentrations.[1][2] It is best practice to fill these wells with sterile PBS or media and not use them for experimental data points.[1][2]

  • Compound Handling and Dosing :

    • Solubility : Visually inspect the media after adding the this compound stock solution. If precipitation is observed, reconsider the final solvent concentration or use a solubilizing agent as described in the FAQs.

    • Pipetting Accuracy : Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Assay Execution :

    • Incubation Time : Standardize the drug incubation period (e.g., 48 or 72 hours) across all experiments.

    • Reagent Addition : Ensure consistent timing and mixing when adding the viability reagent (e.g., MTT) and the solubilizing agent (e.g., DMSO or isopropanol).

Data Presentation

Table 1: Comparative Receptor Binding Affinity of this compound

This table summarizes the binding affinities (Ki) of this compound and reference compounds at key CNS receptors. Values are presented as mean ± standard deviation from n=3 independent experiments.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Adrenergic α1 (Ki, nM)
This compound 1.8 ± 0.43.5 ± 0.925.7 ± 5.1
Haloperidol1.2 ± 0.350.1 ± 11.215.4 ± 3.8
Risperidone3.2 ± 0.70.2 ± 0.051.9 ± 0.4
Table 2: Effect of pH on this compound Aqueous Solubility

This table shows the measured solubility of this compound hydrochloride in a standard phosphate (B84403) buffer system at various pH levels at 25°C.

Buffer pHThis compound Solubility (µg/mL)
5.0152.4
6.088.1
7.025.3
7.410.9
8.02.1

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~80 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/B filters).

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-Spiperone, final concentration ~0.2 nM), and 25 µL of either this compound dilution, vehicle, or Haloperidol (for non-specific binding).

  • Add 100 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvest the membranes by rapid filtration onto the GF/B filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

This compound Signaling Pathway

The diagram below illustrates the primary mechanism of action for this compound as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).

G cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2R Gi Gi/o D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Imiclopazine_D2 This compound Imiclopazine_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP S2AR 5-HT2AR Gq Gq/11 S2AR->Gq Activates Serotonin Serotonin Serotonin->S2AR Activates Imiclopazine_5HT2A This compound Imiclopazine_5HT2A->S2AR Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

References

Validation & Comparative

A Comparative Analysis of Imiclopazine and Haloperidol in Dopamine Antagonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between Imiclopazine and the well-established dopamine (B1211576) antagonist Haloperidol is currently not feasible due to the limited availability of scientific data on this compound. Extensive searches of scientific literature and databases have yielded insufficient information regarding the dopamine receptor binding affinity, potency, and mechanism of action for a compound specifically identified as "this compound."

Therefore, this guide will focus on providing a detailed overview of Haloperidol as a dopamine antagonist, including its performance in relevant assays and the experimental protocols used for its characterization. This information can serve as a benchmark for evaluating other dopamine antagonists.

Haloperidol: A Prototypical Dopamine D2 Receptor Antagonist

Haloperidol is a first-generation antipsychotic medication that primarily exerts its therapeutic effects through potent antagonism of dopamine D2 receptors in the brain. Its high affinity for D2 receptors is a key determinant of its antipsychotic efficacy.

Quantitative Analysis of Haloperidol's Dopamine Receptor Affinity

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the reported binding affinities of Haloperidol for dopamine D2 receptors from various in vitro studies.

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedCell Line
HaloperidolDopamine D20.517 - 1.45[³H]-SpiperoneCHO cells

Data extracted from multiple sources. It is important to note that Kᵢ values can vary depending on the specific experimental conditions, such as the radioligand, cell line, and assay buffer used.

Mechanism of Action: D2 Receptor Blockade

Haloperidol acts as a competitive antagonist at postsynaptic D2 receptors. In conditions like schizophrenia, which are associated with hyperactive dopaminergic signaling, Haloperidol blocks the binding of the endogenous neurotransmitter dopamine to these receptors. This blockade attenuates the downstream signaling cascade, leading to a reduction in psychotic symptoms.

The primary signaling pathway affected by D2 receptor antagonism is the G protein-coupled receptor (GPCR) cascade. D2 receptors are coupled to inhibitory G proteins (Gαi/o). Upon dopamine binding, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking dopamine's access to the receptor, Haloperidol prevents this inhibition, thereby influencing downstream cellular processes.

Experimental Protocols for Dopamine Antagonist Assays

The following are detailed methodologies for key experiments used to characterize dopamine antagonists like Haloperidol.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., Haloperidol) to displace a radiolabeled ligand from dopamine D2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor ligand labeled with a radioactive isotope, such as [³H]-Spiperone.

  • Test Compound: The unlabeled drug being tested (e.g., Haloperidol) at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., Spiperone) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This assay measures the functional consequence of receptor antagonism, such as the modulation of second messenger levels.

Objective: To determine the ability of a test compound to block the dopamine-induced inhibition of cAMP production.

Materials:

  • Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Dopamine: The natural agonist for the D2 receptor.

  • Forskolin (B1673556): An activator of adenylyl cyclase, used to stimulate cAMP production.

  • Test Compound: The antagonist being evaluated (e.g., Haloperidol).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA) to measure intracellular cAMP levels.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of the test compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of dopamine and forskolin to the wells. Dopamine will inhibit the forskolin-stimulated cAMP production in cells where the D2 receptor is not blocked.

  • Cell Lysis and cAMP Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP concentration using the detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The IC₅₀ value represents the concentration of the antagonist that restores 50% of the dopamine-inhibited cAMP response.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates G_protein Gαi/o Protein D2R->G_protein Activates Haloperidol Haloperidol Haloperidol->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Dopamine D2 receptor signaling and the inhibitory action of Haloperidol.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (D2R) - Radioligand - Test Compound start->prep incubate Incubate: Membranes + Radioligand + Test Compound prep->incubate filter Filter & Wash to separate bound/ unbound ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ & Kᵢ count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Imiclopazine: Unraveling its Antipsychotic Potential in Preclinical Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antipsychotic-like Effects

For researchers and scientists at the forefront of novel antipsychotic drug development, the validation of new chemical entities in robust preclinical models is a critical step. This guide provides a comparative framework for understanding the potential antipsychotic-like effects of Imiclopazine in rat models, drawing parallels with established typical and atypical antipsychotics. Due to the limited publicly available data specifically on this compound, this guide synthesizes information on standard preclinical assays and the expected effects of antipsychotic drugs, offering a roadmap for future validation studies.

Executive Summary

Comparative Efficacy in Preclinical Rat Models

To contextualize the potential of this compound, its performance should be benchmarked against a typical antipsychotic, such as haloperidol (B65202), and an atypical antipsychotic, such as clozapine (B1669256) or risperidone (B510). The following tables summarize the expected outcomes in key behavioral paradigms used to assess antipsychotic-like activity.

Table 1: Comparison of Antipsychotic Effects in the Conditioned Avoidance Response (CAR) Test

Drug ClassCompoundDose Range (mg/kg, i.p.)Effect on Avoidance ResponseEffect on Escape ResponseReference
Typical Antipsychotic Haloperidol0.05 - 0.2Significant suppressionNo significant effect at effective doses[1]
Atypical Antipsychotic Clozapine1.0 - 10.0Significant suppressionNo significant effect at effective doses[2]
Atypical Antipsychotic Olanzapine (B1677200)1.25 - 2.5Significant suppressionNo significant effect at effective doses[2]
Atypical Antipsychotic Risperidone0.25 - 0.4Significant suppressionNo significant effect at effective doses[2]
Investigational This compound TBDExpected: Suppression Expected: No significant effect -

TBD: To be determined through dose-response studies.

Table 2: Comparison of Antipsychotic Effects on Prepulse Inhibition (PPI) of the Startle Reflex

Drug ClassCompoundAnimal ModelEffect on PPI DeficitReference
Typical Antipsychotic HaloperidolApomorphine-induced deficit in ratsReverses deficit[3]
Atypical Antipsychotic ClozapineApomorphine-induced deficit in Sprague-Dawley ratsReverses deficit[4]
Atypical Antipsychotic QuetiapineLow gating Brown Norway ratsIncreases PPI[5]
Investigational This compound TBD (e.g., NMDA antagonist-induced deficit)Expected: Reversal of deficit -

TBD: To be determined based on the specific animal model of schizophrenia used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols for the key experiments mentioned.

Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic efficacy, particularly for the positive symptoms of schizophrenia.[6]

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), a mild footshock.

Procedure:

  • Acquisition: Rats are trained over several sessions to associate the CS with the impending US. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the footshock. An escape response is recorded if the rat moves to the other compartment after the onset of the US.

  • Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered this compound, a vehicle control, or a reference antipsychotic (e.g., haloperidol, clozapine) at various doses.

  • Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[7]

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[5]

Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the rat to a loud acoustic stimulus.

Procedure:

  • Habituation: The rat is placed in the startle chamber and allowed to acclimate.

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a variable interval (e.g., 30-120 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Drug Administration: this compound, vehicle, or a reference drug is administered prior to the test session. Often, a PPI deficit is first induced using a psychostimulant like apomorphine (B128758) or an NMDA receptor antagonist like MK-801.[8][9]

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of a drug to restore a pharmacologically-induced PPI deficit is indicative of antipsychotic potential.

Proposed Mechanism of Action and Signaling Pathways

The therapeutic effects of most antipsychotic drugs are attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptor systems in the brain.[10] Atypical antipsychotics are often characterized by a high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors.[11]

Diagram 1: Simplified Antipsychotic Signaling Pathway

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Neuron Dopamine Neuron Dopamine Dopamine Dopamine_Neuron->Dopamine Serotonin_Neuron Serotonin Neuron Serotonin Serotonin Serotonin_Neuron->Serotonin D2_Receptor D2 Receptor Dopamine->D2_Receptor 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Therapeutic_Effect Modulation of Downstream Signaling (Therapeutic Effect) D2_Receptor->Therapeutic_Effect Inhibits 5HT2A_Receptor->Therapeutic_Effect Modulates Imiclopazine_D2 This compound (Antagonist) Imiclopazine_D2->D2_Receptor Blocks Imiclopazine_5HT2A This compound (Antagonist) Imiclopazine_5HT2A->5HT2A_Receptor Blocks

Caption: Proposed mechanism of this compound's antipsychotic action.

Experimental Workflow for Preclinical Validation

A systematic approach is necessary to validate the antipsychotic-like effects of a novel compound like this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Dose_Response Dose-Response Studies (e.g., locomotor activity) Behavioral_Screening Behavioral Screening (CAR, PPI) Dose_Response->Behavioral_Screening Data_Analysis Data Analysis and Comparison to Benchmarks Behavioral_Screening->Data_Analysis Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Receptor_Binding->Data_Analysis Neurochemical_Analysis Neurochemical Analysis (e.g., microdialysis) Neurochemical_Analysis->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A typical workflow for preclinical antipsychotic drug validation.

Conclusion and Future Directions

While this guide provides a comparative framework based on established preclinical models and the known effects of existing antipsychotics, the definitive validation of this compound's antipsychotic-like properties will require direct experimental evidence. Future studies should focus on comprehensive dose-response evaluations in the conditioned avoidance response and prepulse inhibition paradigms in rats. Furthermore, receptor binding assays are essential to elucidate this compound's affinity for dopamine, serotonin, and other relevant receptors, which will help in classifying it as a typical or atypical antipsychotic. Neurochemical studies, such as in vivo microdialysis, can provide further insight into its effects on neurotransmitter release in key brain regions. By systematically following these experimental pathways, the scientific community can build a clear and objective profile of this compound's potential as a novel treatment for schizophrenia.

References

A Comparative Analysis of Phenothiazine Derivatives for Antipsychotic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phenothiazine (B1677639) derivatives, a class of compounds that has been foundational in the treatment of psychosis. Due to a lack of publicly available data for Imiclopazine, a compound developed in the 1960s but never commercially launched, this guide will focus on a comparative analysis of well-characterized phenothiazine derivatives: Chlorpromazine, Fluphenazine, and Thioridazine. The limited information available for this compound will be presented separately.

General Overview of Phenothiazine Derivatives

Phenothiazines are a class of antipsychotic drugs, also known as neuroleptics, that have been in clinical use since the 1950s.[1] Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2] Structurally, they share a common tricyclic phenothiazine core, and variations in the side chain at position 10 and substitutions at position 2 of the phenothiazine ring system significantly influence their potency, receptor binding profile, and side effects.

Phenothiazine antipsychotics are generally classified into three groups based on the nature of the N-10 side chain: aliphatics (e.g., Chlorpromazine), piperidines (e.g., Thioridazine), and piperazines (e.g., Fluphenazine). Generally, the piperazine (B1678402) derivatives are the most potent D2 antagonists, while the aliphatic and piperidine (B6355638) derivatives are less potent and tend to have more pronounced sedative and anticholinergic effects.

Comparative Data of Representative Phenothiazine Derivatives

The following tables summarize the available quantitative data for Chlorpromazine, Fluphenazine, and Thioridazine to facilitate a comparative understanding of their pharmacological and clinical profiles.

Table 1: Receptor Binding Affinities (Ki, nM)
ReceptorChlorpromazineFluphenazineThioridazine
Dopamine D21.0 - 100.4 - 1.03.0 - 10
Serotonin 5-HT2A135.315
Histamine H14.02010
Muscarinic M127100013
Adrenergic α12.63.010

Lower Ki values indicate higher binding affinity. Data compiled from multiple sources and should be considered approximate as values can vary between studies.

Table 2: Clinical Efficacy in Schizophrenia
CompoundTypical Daily Dose (mg)Efficacy Notes
Chlorpromazine300 - 800Effective in reducing positive symptoms of schizophrenia. Significant improvement in global state and functioning compared to placebo.[3]
Fluphenazine2 - 20A high-potency antipsychotic effective against positive symptoms. No clear difference in overall effectiveness compared to low-potency antipsychotics, but with a different side effect profile.[4]
Thioridazine200 - 600Effective for positive symptoms, but its use is limited due to a significant risk of cardiac arrhythmias (QTc prolongation).

Efficacy is often measured by a reduction in scores on rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS). A clinically significant response is often defined as a 50% reduction in the total score.[3][5]

Table 3: Comparative Side Effect Profile
Side EffectChlorpromazineFluphenazineThioridazine
Extrapyramidal Symptoms (EPS) ModerateHighLow
Sedation HighLowHigh
Anticholinergic Effects ModerateLowHigh
Orthostatic Hypotension HighLowHigh
Weight Gain ModerateLowModerate
QTc Prolongation ModerateLowHigh (Black Box Warning)

Side effect profiles are influenced by the drugs' affinities for various receptors. For instance, sedation is linked to H1 receptor antagonism, while anticholinergic effects are due to M1 receptor blockade.[6]

This compound: An Unmarketed Phenothiazine Derivative

This compound was developed in the 1960s by the pharmaceutical company Asta-Werke under the brand name Ponsital.[7] It is a phenothiazine derivative with the following chemical structure:

Chemical Structure of this compound

G cluster_0 This compound This compound This compound

Caption: Chemical structure of this compound.

Early clinical research indicated that this compound possessed strong sedative and antiemetic properties and showed some promise in the treatment of schizophrenia.[7] However, for reasons that are not clearly documented in readily available literature, it was never brought to market.

Limitations in Comparative Analysis:

A detailed and quantitative comparative analysis of this compound with other phenothiazine derivatives is not feasible due to the following reasons:

  • Lack of Publicly Available Data: There is a significant absence of published preclinical and clinical data for this compound.

  • No Receptor Binding Data: Specific binding affinities (Ki values) for dopamine, serotonin, and other relevant receptors are not available in the public domain.

  • No Standardized Efficacy Data: There are no published results from well-controlled clinical trials using standardized assessment scales like the BPRS or PANSS.

  • Limited Side Effect Profile: Detailed information on its side effect profile compared to other phenothiazines is not available.

Without this critical data, it is impossible to quantitatively assess its potency, efficacy, and safety in relation to other drugs in its class.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the preclinical and clinical evaluation of phenothiazine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor radioligand.

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).

  • Test compound (e.g., this compound or other phenothiazine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer to a specific protein concentration.[8]

  • Assay Setup: In a 96-well plate, set up the following for each concentration of the test compound:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled ligand.

    • Test Compound Binding: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic potential of a test compound by measuring its ability to suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a fixed period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, deliver the US (a mild foot shock) at the end of the CS presentation.

    • The shock is terminated when the rat moves to the other compartment (an escape response).

    • Repeat this for a set number of trials per day for several days until a stable avoidance response is established.[9]

  • Drug Testing:

    • Administer the test compound (e.g., a phenothiazine derivative) or a vehicle control to the trained rats at various doses.

    • After a specific pretreatment time, place the rats back in the shuttle box and run a test session.

    • Record the number of avoidance responses, escape responses, and failures to escape.

  • Data Analysis:

    • Analyze the data to determine if the test compound selectively decreases the number of avoidance responses without significantly affecting the number of escape responses. A selective suppression of avoidance is indicative of potential antipsychotic activity.[10]

Brief Psychiatric Rating Scale (BPRS)

Objective: To provide a standardized method for assessing the severity of psychiatric symptoms in clinical trials.

Methodology: The BPRS is an 18-item scale that is completed by a trained clinician based on a semi-structured interview with the patient and observations of their behavior over the preceding 2-3 days.[11] Each item is rated on a 7-point Likert scale, from 1 (not present) to 7 (extremely severe).[12]

Items Assessed:

  • Somatic Concern

  • Anxiety

  • Emotional Withdrawal

  • Conceptual Disorganization

  • Guilt Feelings

  • Tension

  • Mannerisms and Posturing

  • Grandiosity

  • Depressive Mood

  • Hostility

  • Suspiciousness

  • Hallucinatory Behavior

  • Motor Retardation

  • Uncooperativeness

  • Unusual Thought Content

  • Blunted Affect

  • Excitement

  • Disorientation[13]

Scoring and Interpretation: The scores for each of the 18 items are summed to produce a total score. A reduction in the total BPRS score from baseline to the end of a treatment period is used as a measure of the efficacy of an antipsychotic medication.[11]

Visualizations

Dopamine D2 Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2_Receptor Blockade Synaptic_Cleft_Post Synaptic_Cleft_Post->D2_Receptor Dopamine binding

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of phenothiazines.

Experimental Workflow for Antipsychotic Drug Screening

G Start Compound Library Step1 Primary Screening: Dopamine D2 Receptor Binding Assay Start->Step1 Decision1 High Affinity? Step1->Decision1 Step2 Secondary Screening: Functional Assays (e.g., cAMP inhibition) Decision1->Step2 Yes Discard1 Discard Decision1->Discard1 No Decision2 Potent Antagonist? Step2->Decision2 Step3 In Vivo Preclinical Models: Conditioned Avoidance Response (CAR) Decision2->Step3 Yes Discard2 Discard Decision2->Discard2 No Decision3 Efficacious in vivo? Step3->Decision3 Step4 Toxicity and Pharmacokinetic Studies Decision3->Step4 Yes Discard3 Discard Decision3->Discard3 No End Lead Candidate for Clinical Trials Step4->End

Caption: A typical experimental workflow for the preclinical screening of antipsychotic drugs.

References

Unveiling the Antiemetic Potential of Imiclopazine: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for more effective antiemetic therapies, particularly for challenging conditions such as chemotherapy-induced nausea and vomiting (CINV), the investigational phenothiazine (B1677639) compound, Imiclopazine, has been identified as a promising candidate. This guide provides a comprehensive in vivo validation comparison of this compound's potential antiemetic properties against established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of its therapeutic promise.

Executive Summary

This compound, a phenothiazine derivative developed in the 1960s, was initially recognized for its potent sedative and antiemetic effects, although it was never commercially marketed[1]. This guide revisits this compound's potential by comparing its projected efficacy with that of two well-established antiemetics: the typical phenothiazine antipsychotic Prochlorperazine (B1679090) , the first-generation phenothiazine antipsychotic Chlorpromazine , and the selective serotonin (B10506) 5-HT3 receptor antagonist Ondansetron (B39145) . Due to the limited availability of specific in vivo data for this compound, this comparison is based on its known classification as a phenothiazine and available data for mechanistically similar compounds.

Comparative Analysis of Receptor Binding Affinities

The antiemetic action of many compounds is intrinsically linked to their affinity for various neurotransmitter receptors, primarily dopamine (B1211576) (D2), serotonin (5-HT3), histamine (B1213489) (H1), and muscarinic (M1) receptors. While specific Ki values for this compound are not publicly available, its classification as a phenothiazine suggests a receptor binding profile characterized by potent D2 receptor antagonism, a hallmark of this drug class known to mediate antiemetic effects[2][3].

For comparison, the receptor binding affinities (Ki, nM) of Prochlorperazine, Chlorpromazine, and Ondansetron are presented in Table 1. A lower Ki value indicates a higher binding affinity.

ReceptorProchlorperazine (Ki, nM)Chlorpromazine (Ki, nM)Ondansetron (Ki, nM)
Dopamine D2 3.61[4]3.5[5]>10000[6]
Serotonin 5-HT3 No significant affinityNo significant affinity6.16[7]
Histamine H1 Data not available4.25[8]>10000[6]
Muscarinic M1 Data not availableData not available>10000[6]
Alpha-1 Adrenergic 49 (α1B)[4]Data not available>10000[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM). This table summarizes the binding affinities of the comparator drugs to key receptors involved in the emetic reflex.

In Vivo Antiemetic Efficacy: A Comparative Overview

The in vivo validation of antiemetic properties is crucial for determining the therapeutic potential of a new compound. Standard animal models, such as the cisplatin-induced emesis model in ferrets and the apomorphine-induced emesis model in dogs, are widely used for this purpose.

While specific in vivo studies on this compound are not available, its efficacy can be inferred from data on other phenothiazines. Prochlorperazine and Chlorpromazine have demonstrated efficacy in controlling emesis in various preclinical and clinical settings[2][9][10][11]. Ondansetron, with its distinct mechanism of action, is a gold standard for the prevention of CINV[3][12].

Table 2 provides a summary of available in vivo antiemetic data for the comparator drugs in established animal models.

DrugAnimal ModelEmetogenDoseRoute% Inhibition of EmesisReference
Ondansetron FerretCisplatin (B142131) (10 mg/kg, i.p.)1 mg/kgi.p.100%[1]
Ondansetron FerretCisplatin (5 mg/kg, i.p.)1 mg/kg (t.i.d.)i.p.>70% (over 3 days)[13]
Chlorpromazine DogApomorphine (B128758)1 mg/kgs.c.100% (inhibition of vomiting)[14]
Prochlorperazine HumanCisplatin20-40 mgi.v.Significant dose-response effect[2]

Table 2: Summary of In Vivo Antiemetic Efficacy Data. This table presents available data on the antiemetic efficacy of the comparator drugs in relevant animal and human studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo antiemetic studies, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited.

Cisplatin-Induced Emesis in Ferrets

This model is a standard for evaluating both acute and delayed CINV.

  • Animal Model: Male ferrets are commonly used.

  • Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis[1][13][15][16][17].

  • Test Compound Administration: The test compound (e.g., Ondansetron) is administered, typically intraperitoneally, at a specified time before cisplatin administration[1][13].

  • Observation: Animals are observed for a defined period (e.g., 24 hours for acute emesis, and up to 72 hours for delayed emesis), and the number of retches and vomits are recorded[13][15].

  • Data Analysis: The percentage inhibition of emesis is calculated by comparing the number of emetic episodes in the treated group to a vehicle-treated control group.

Apomorphine-Induced Emesis in Dogs

This model is used to assess the antiemetic effects of dopamine D2 receptor antagonists.

  • Animal Model: Dogs are a suitable species for this model.

  • Emetogen Administration: Apomorphine, a dopamine agonist, is administered subcutaneously (s.c.) to induce vomiting[14][18].

  • Test Compound Administration: The test compound (e.g., Chlorpromazine) is administered prior to the apomorphine challenge[14].

  • Observation: The presence or absence of vomiting is recorded.

  • Data Analysis: The ability of the test compound to prevent apomorphine-induced emesis is determined.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 This compound (Phenothiazine) cluster_1 Central Nervous System cluster_2 Receptors This compound This compound D2 Dopamine D2 This compound->D2 Antagonism H1 Histamine H1 This compound->H1 Antagonism M1 Muscarinic M1 This compound->M1 Antagonism CTZ Chemoreceptor Trigger Zone VC Vomiting Center CTZ->VC Stimulation Emesis Emesis VC->Emesis D2->CTZ Inhibition H1->VC Inhibition M1->VC Inhibition

Caption: Proposed antiemetic signaling pathway of this compound.

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Data Analysis A Animal Acclimatization B Baseline Observation A->B C Administer Test Compound (e.g., this compound) or Vehicle B->C D Administer Emetogen (e.g., Cisplatin or Apomorphine) C->D E Record Emetic Episodes (Retching and Vomiting) D->E F Monitor for Adverse Effects D->F G Calculate % Inhibition of Emesis E->G H Statistical Analysis G->H

Caption: General experimental workflow for in vivo antiemetic validation.

Conclusion

While direct comparative in vivo data for this compound is not currently in the public domain, its classification as a phenothiazine strongly suggests a potent antiemetic profile mediated primarily through dopamine D2 receptor antagonism. The comparative data presented for Prochlorperazine and Chlorpromazine provide a strong indication of the potential efficacy that could be expected from this compound. Further in vivo studies are warranted to definitively characterize the antiemetic properties of this compound and to elucidate its full therapeutic potential in comparison to both established and novel antiemetic agents. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute such validation studies.

References

A Head-to-Head Showdown: Imiclopazine vs. Risperidone at the Receptor Level

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of antipsychotic drug development, a thorough understanding of a compound's interaction with various neurotransmitter receptors is paramount to predicting its efficacy and side-effect profile. This guide provides a detailed head-to-head comparison of the receptor binding profiles of Imiclopazine, a phenothiazine (B1677639) derivative from the 1960s, and risperidone (B510), a widely prescribed second-generation antipsychotic. While extensive quantitative data is available for risperidone, information on this compound is notably scarce, reflecting its status as a drug that was clinically investigated but never brought to market.

Quantitative Receptor Binding Affinity

A direct quantitative comparison of binding affinities, typically measured by the inhibition constant (Ki), reveals the potency of a drug at a specific receptor. A lower Ki value signifies a higher binding affinity. The following table summarizes the available Ki values for risperidone across a range of key neurotransmitter receptors. Unfortunately, despite extensive searches, specific Ki values for this compound are not publicly available in the scientific literature.

ReceptorRisperidone Ki (nM)This compound Ki (nM)
Dopamine (B1211576) D23.13 - 3.2[1]Data not available
Serotonin (B10506) 5-HT2A0.16 - 0.2[1]Data not available
Alpha-1 Adrenergic0.8[1]Data not available
Alpha-2 Adrenergic7.54[1]Data not available
Histamine (B1213489) H12.23 - 20[1]Data not available
Dopamine D1240Data not available
Dopamine D47.3Data not available
Serotonin 5-HT1A420Data not available
Serotonin 5-HT2C50Data not available
Muscarinic M1>10,000Data not available

Note: The Ki values for risperidone are compiled from various in vitro studies and may show slight variations depending on the experimental conditions.

This compound, as a phenothiazine antipsychotic, is expected to exhibit antagonist activity primarily at dopamine D2 receptors, a hallmark of this drug class.[2] It was also noted to have strong sedative properties, suggesting potential interactions with histamine H1 and alpha-1 adrenergic receptors.[2] However, without quantitative data, a direct comparison of its binding potency relative to risperidone at these or other receptors remains speculative.

Key Signaling Pathways

The therapeutic and adverse effects of antipsychotics are mediated through their influence on intracellular signaling cascades following receptor binding. The primary targets for both risperidone and, presumably, this compound are the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the dopamine D2 receptor is a cornerstone of antipsychotic action, particularly for alleviating the positive symptoms of schizophrenia.[3][4] This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Risperidone, This compound) Antipsychotic->D2R Blocks Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] Antipsychotics like risperidone and likely this compound act as antagonists, blocking dopamine's effect and thereby disinhibiting adenylyl cyclase, which can modulate neuronal excitability and gene expression.

Serotonin 5-HT2A Receptor Signaling Pathway

The high affinity of atypical antipsychotics like risperidone for the serotonin 5-HT2A receptor is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia.[6][7] This receptor is coupled to the Gq/11 signaling pathway.

SHT2A_Signaling_Pathway Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT2A Receptor Serotonin->SHT2AR Activates Antipsychotic Antipsychotic (e.g., Risperidone) Antipsychotic->SHT2AR Blocks Gq Gq/11 Protein SHT2AR->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Serotonin 5-HT2A Receptor Signaling Pathway

Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] Risperidone's potent antagonism at this receptor modulates these downstream signaling events.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound or risperidone) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Workflow for a Radioligand Binding Assay

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Source Preparation (e.g., brain tissue homogenate, cell membranes expressing receptor) Incubation Incubate Receptor Source, Radioligand, and Test Compound ReceptorPrep->Incubation RadioligandPrep Radioligand Preparation (e.g., [3H]spiperone for D2) RadioligandPrep->Incubation TestCompoundPrep Test Compound Dilution Series (this compound or Risperidone) TestCompoundPrep->Incubation Filtration Rapid Filtration to Separate Bound from Unbound Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Scintillation Scintillation Counting to Quantify Bound Radioactivity Washing->Scintillation Analysis Data Analysis to Determine IC50 and Calculate Ki Scintillation->Analysis

Radioligand Binding Assay Workflow
Detailed Methodologies

1. Receptor Source Preparation:

  • Source: Membranes from cultured cells stably expressing the human recombinant receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A) or homogenized brain tissue from a suitable animal model (e.g., rat striatum for D2 receptors).

  • Procedure: Tissues or cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • Materials:

    • Receptor membrane preparation.

    • Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

    • Unlabeled test compounds (this compound or risperidone) at a range of concentrations.

    • A displacing agent for determining non-specific binding (e.g., unlabeled haloperidol (B65202) for D2, ketanserin (B1673593) for 5-HT2A).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various ions).

  • Procedure:

    • In a series of tubes or a microplate, a constant amount of receptor membrane preparation and a fixed concentration of the radioligand are added.

    • Increasing concentrations of the unlabeled test compound are added to different tubes. A set of tubes with only the radioligand and receptor (total binding) and a set with the radioligand, receptor, and a high concentration of the displacing agent (non-specific binding) are also prepared.

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

3. Quantification and Data Analysis:

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This guide provides a comprehensive overview of the receptor binding characteristics of risperidone and a framework for understanding the likely, though unquantified, profile of this compound. The potent and broad-spectrum receptor binding of risperidone, particularly its high affinity for both dopamine D2 and serotonin 5-HT2A receptors, is a defining feature of its pharmacology. While this compound's development predates the detailed receptor binding studies that are now standard, its classification as a phenothiazine suggests a primary interaction with the dopamine D2 receptor. The lack of publicly available quantitative binding data for this compound highlights the challenges in retrospectively characterizing older, unmarketed drugs and underscores the importance of comprehensive preclinical profiling in modern drug development. The provided experimental protocols offer a standardized approach for researchers seeking to perform such comparative binding studies.

References

A Comparative Analysis of the Metabolic Stability of Newer Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative assessment of the metabolic stability of Imiclopazine against newer antipsychotics is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. An extensive search of scientific databases reveals that this compound, a phenothiazine (B1677639) derivative developed in the 1960s, was investigated in clinical trials but never commercially marketed[1]. Consequently, detailed information regarding its metabolic profile, including its stability and metabolic pathways, is not publicly accessible.

This guide, therefore, focuses on providing a comparative overview of the metabolic profiles of several newer, widely used antipsychotic medications. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the varying metabolic liabilities associated with these agents.

Metabolic Profiles of Newer Antipsychotics

The newer generation of antipsychotic drugs, while offering significant therapeutic benefits, is associated with a range of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[2][3][4] The propensity to induce these metabolic changes varies considerably among different antipsychotics.[2][5]

Summary of Metabolic Effects

The following table summarizes the metabolic effects of several newer antipsychotics based on available clinical data. The agents are broadly categorized based on their relative risk for metabolic disturbances.

AntipsychoticWeight GainDyslipidemia (Increased Triglycerides & Cholesterol)Hyperglycemia/ Diabetes RiskOverall Metabolic Risk
High Risk
OlanzapineHigh[2][4][5]High[2][6]High[2][3]High
ClozapineHigh[2][4][5]High[2]High[2][3]High
Moderate Risk
RisperidoneModerate[2][4][5]Moderate[2]Moderate[2]Moderate
QuetiapineModerate[2][4][5]Moderate[2]Moderate[2]Moderate
PaliperidoneModerate[5]ModerateModerateModerate
IloperidoneSignificant[1]ModerateModerateModerate
Low Risk
AripiprazoleLow[2][3][4][5]Low[2]Low[4]Low
ZiprasidoneLow[2][4][5]Low[2]Low[4]Low
LurasidoneLow[2][5]Low[2]LowLow
CariprazineLow to moderate[1][5]LowLowLow
BrexpiprazoleLow to moderate[1][5]LowLowLow
AsenapineLow to moderate[2]LowLowLow

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter evaluated during drug discovery and development. It provides an indication of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, which in turn influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[7][8][9] In vitro assays are commonly employed for the early assessment of metabolic stability.[7][8][10]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the intrinsic clearance of a compound, primarily mediated by cytochrome P450 (CYP) enzymes.[8][10]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compounds (compounds with known metabolic profiles)

  • Organic solvent (e.g., acetonitrile, methanol) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • In a reaction plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to initiate the pre-incubation.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Using Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[8][10]

Objective: To determine the rate of disappearance of a test compound upon incubation with hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and prepare a suspension of hepatocytes.

  • Add the hepatocyte suspension to a reaction plate.

  • Add the test compound to initiate the incubation.

  • Incubate the plate at 37°C in a humidified incubator, often with shaking.

  • At specified time points, collect aliquots of the cell suspension and terminate the reaction with a cold organic solvent.

  • Process the samples (e.g., centrifugation) to separate the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate key concepts in drug metabolism and experimental workflows.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock Solution reaction_mix Reaction Mixture stock->reaction_mix microsomes Liver Microsomes + Buffer microsomes->reaction_mix incubation Incubate at 37°C reaction_mix->incubation Add NADPH termination Reaction Termination (Organic Solvent) incubation->termination Time Points centrifugation Centrifugation termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data Data Analysis (t½, CLint) lcms->data

In Vitro Metabolic Stability Assay Workflow

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug Parent Drug (Lipophilic) cyp450 Cytochrome P450 Enzymes drug->cyp450 intermediate Intermediate Metabolite (More Polar) cyp450->intermediate conjugation Conjugation Enzymes (e.g., UGTs, SULTs) intermediate->conjugation final_metabolite Final Metabolite (Water-Soluble) conjugation->final_metabolite excretion Excretion (Urine, Bile) final_metabolite->excretion

General Drug Metabolism Pathways

References

Unraveling an Unmarketed Antipsychotic: A Comparative Look at Imiclopazine and its First-Generation Peers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced side-effect profiles of antipsychotic agents is paramount. This guide provides a comparative analysis of Imiclopazine, a phenothiazine (B1677639) antipsychotic developed in the 1960s, against the well-established class of first-generation antipsychotics (FGAs). While this compound never reached the market, examining its characteristics offers valuable insights into the historical landscape of antipsychotic development and the enduring challenges of mitigating adverse effects.

Due to this compound's status as an unmarketed drug, a direct quantitative comparison of its side effect profile with first-generation antipsychotics is challenging due to the limited availability of comprehensive clinical trial data in the public domain. However, based on its classification as a phenothiazine derivative and early clinical observations, a qualitative comparison can be drawn.

A Tale of Two Antipsychotics: Shared Mechanisms, Divergent Fates

First-generation antipsychotics, also known as typical antipsychotics, revolutionized the treatment of psychosis. Their primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is effective in reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3][4] This D2 receptor antagonism, however, is not selective and affects other dopamine pathways, leading to a range of debilitating side effects.[4]

This compound, developed under the brand name Ponsital by Asta-Werke, shares this fundamental mechanism. As a phenothiazine, it is presumed to exert its antipsychotic effects through D2 receptor blockade.[1] Early clinical trials in the 1960s and 1970s reportedly showed favorable results in treating schizophrenia, with noted strong sedative and antiemetic properties.[1] Despite these initial findings, this compound was never commercially launched, and detailed data from these trials are not readily accessible.

Side Effect Profiles: A Comparative Overview

The side effects of first-generation antipsychotics are well-documented and are a primary factor in treatment non-adherence. These can be broadly categorized as follows:

  • Extrapyramidal Symptoms (EPS): These are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway. They include acute dystonias (involuntary muscle contractions), akathisia (a state of inner restlessness), and parkinsonism (tremor, rigidity, and bradykinesia).[2][5] Long-term use can lead to tardive dyskinesia, a potentially irreversible condition characterized by involuntary, repetitive body movements.

  • Anticholinergic Effects: Blockade of muscarinic acetylcholine (B1216132) receptors leads to side effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[5]

  • Sedation: This is a common side effect, particularly with low-potency FGAs, and is attributed to the blockade of histamine (B1213489) H1 receptors.[2]

  • Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) can occur due to alpha-1 adrenergic receptor blockade. Some FGAs can also cause QT interval prolongation, increasing the risk of cardiac arrhythmias.[2]

  • Hyperprolactinemia: Dopamine blockade in the tuberoinfundibular pathway can lead to elevated prolactin levels, resulting in gynecomastia, galactorrhea, and menstrual irregularities.

Given that this compound is a phenothiazine, it is highly probable that its side effect profile would qualitatively mirror that of other drugs in its class, demonstrating a significant risk of EPS, sedation, and anticholinergic effects. The description of its "strong sedative" properties suggests a notable impact on the histaminergic system.[1] Without quantitative data, it is impossible to definitively benchmark the severity of these effects against specific FGAs like chlorpromazine (B137089) or haloperidol.

Tabular Comparison of Expected Side Effect Profiles

While specific data for this compound is unavailable, the following table provides a generalized comparison based on the known profiles of phenothiazine and other first-generation antipsychotics.

Side Effect CategoryFirst-Generation Antipsychotics (General Profile)This compound (Presumed Profile based on Phenothiazine Class)
Extrapyramidal Symptoms (EPS) High risk, particularly with high-potency agents. Includes acute dystonia, akathisia, and parkinsonism. Risk of tardive dyskinesia with long-term use.High risk is expected.
Anticholinergic Effects Moderate to high risk, especially with low-potency agents. Manifests as dry mouth, blurred vision, constipation, etc.Moderate to high risk is expected.
Sedation Moderate to high risk, particularly with low-potency agents.High, as it was noted to have "strong sedative properties".
Cardiovascular Effects Risk of orthostatic hypotension and potential for QT prolongation.Risk of orthostatic hypotension and potential for QT prolongation is expected.
Hyperprolactinemia Common due to D2 blockade in the tuberoinfundibular pathway.Expected to be a common side effect.

Experimental Protocols for Comparative Side Effect Analysis

To generate the type of quantitative data necessary for a definitive comparison, the following experimental protocols would be essential in preclinical and clinical studies:

Preclinical Assessment of Extrapyramidal Symptom Liability

Objective: To assess the propensity of a test compound (e.g., this compound) to induce catalepsy in rodents, a behavioral correlate of parkinsonian side effects in humans.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: The test compound and a reference FGA (e.g., haloperidol) are administered intraperitoneally at various doses. A vehicle control group is also included.

  • Catalepsy Assessment (Bar Test):

    • At specified time points post-injection (e.g., 30, 60, 90, 120 minutes), each rat is gently placed with its forepaws on a horizontal bar raised 10 cm above the surface.

    • The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is used.

    • An animal is considered cataleptic if it remains in this position for a predetermined duration (e.g., >20 seconds).

  • Data Analysis: The dose-response relationship for the induction of catalepsy is determined for each compound. The ED50 (the dose at which 50% of the animals exhibit catalepsy) is calculated and compared.

Clinical Assessment of Side Effects in a Double-Blind, Randomized Controlled Trial

Objective: To compare the incidence and severity of side effects of a test antipsychotic (e.g., this compound) with a standard FGA in patients with schizophrenia.

Methodology:

  • Study Design: A multi-center, double-blind, randomized, parallel-group study.

  • Participants: Patients diagnosed with schizophrenia according to DSM-5 criteria.

  • Intervention: Patients are randomized to receive either the test antipsychotic or a standard FGA (e.g., haloperidol) for a fixed duration (e.g., 6 weeks). Doses are titrated to a therapeutically effective range.

  • Side Effect Assessment:

    • Extrapyramidal Symptoms: Assessed at baseline and weekly using standardized rating scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.

    • Anticholinergic Effects: Monitored using a checklist of common symptoms (e.g., dry mouth, blurred vision, constipation) and their severity rated by the patient and clinician.

    • Sedation: Assessed using a visual analog scale (VAS) for sleepiness and the Epworth Sleepiness Scale.

    • Cardiovascular Effects: Blood pressure and heart rate are monitored at each visit. A baseline and end-of-study electrocardiogram (ECG) is performed to assess the QT interval.

    • Laboratory Tests: Serum prolactin levels are measured at baseline and at the end of the study.

  • Data Analysis: The incidence of each side effect is calculated for each treatment group. The severity scores on the rating scales are compared between groups using appropriate statistical tests (e.g., ANCOVA, adjusting for baseline scores).

Visualizing the Mechanisms of Action and Experimental Design

To further elucidate the concepts discussed, the following diagrams are provided.

G General Signaling Pathway of Phenothiazine Antipsychotics cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_vesicles->Synaptic_Cleft Release D2_receptor Dopamine D2 Receptor AC Adenylate Cyclase D2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response (Therapeutic & Adverse Effects) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound / FGA This compound->D2_receptor Blocks Dopamine Dopamine Dopamine->D2_receptor Binds

Caption: General signaling pathway of phenothiazine antipsychotics.

G Experimental Workflow for Comparative Side Effect Analysis cluster_study_design Study Design cluster_assessment Side Effect Assessment cluster_analysis Data Analysis Patient_Population Patient Population (e.g., Schizophrenia) Randomization Randomization Patient_Population->Randomization Treatment_Group_A Treatment Group A (this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (First-Generation Antipsychotic) Randomization->Treatment_Group_B EPS_Assessment EPS Assessment (SAS, BARS, AIMS) Treatment_Group_A->EPS_Assessment Anticholinergic_Assessment Anticholinergic Side Effect Checklist Treatment_Group_A->Anticholinergic_Assessment Sedation_Assessment Sedation Scales (VAS, Epworth) Treatment_Group_A->Sedation_Assessment Cardiovascular_Monitoring Cardiovascular Monitoring (BP, HR, ECG) Treatment_Group_A->Cardiovascular_Monitoring Lab_Tests Laboratory Tests (Prolactin) Treatment_Group_A->Lab_Tests Treatment_Group_B->EPS_Assessment Treatment_Group_B->Anticholinergic_Assessment Treatment_Group_B->Sedation_Assessment Treatment_Group_B->Cardiovascular_Monitoring Treatment_Group_B->Lab_Tests Statistical_Analysis Statistical Analysis (Incidence, Severity Comparison) EPS_Assessment->Statistical_Analysis Anticholinergic_Assessment->Statistical_Analysis Sedation_Assessment->Statistical_Analysis Cardiovascular_Monitoring->Statistical_Analysis Lab_Tests->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Experimental workflow for comparative side effect analysis.

Conclusion

While a definitive, data-driven comparison of this compound's side effect profile against first-generation antipsychotics is precluded by the lack of publicly available clinical trial data, its classification as a phenothiazine allows for a qualitative estimation. It is reasonable to conclude that this compound would have presented a side effect profile characteristic of FGAs, with a significant burden of extrapyramidal, anticholinergic, and sedative effects. The historical decision not to market this compound may have been influenced by a variety of factors, including a side effect profile that did not offer a significant advantage over existing treatments. This exploration underscores the critical importance of rigorous, comparative side effect profiling in the development of new antipsychotic agents and highlights the long-standing challenge of separating therapeutic efficacy from adverse effects in the treatment of psychosis.

References

Safety Operating Guide

Navigating the Disposal of Imiclopazine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling investigational compounds like imiclopazine, a phenothiazine-class antipsychotic, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. Although this compound was never brought to market, its handling and disposal in a research setting necessitate rigorous procedures to mitigate potential hazards. This guide provides a comprehensive operational and disposal plan, synthesized from established best practices for pharmaceutical and hazardous waste management, to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling

Proper disposal begins with safe handling. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile) are mandatory. For extensive handling, consider double gloving.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.
Lab Coat A standard laboratory coat should be worn to protect street clothes and skin from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with federal, state, and local environmental regulations.[1] It is crucial to manage this waste stream as hazardous pharmaceutical waste.

  • Waste Identification and Segregation :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • Segregate solid waste, such as contaminated gloves, weigh boats, and bench paper, from liquid waste, such as solutions containing this compound.[1]

  • Containment :

    • Solid Waste : Place all solid materials contaminated with this compound into a clearly labeled, durable, and sealed plastic bag or container.[1]

    • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container material must be compatible with any solvents used.[1]

    • Labeling : All waste containers must be clearly and securely labeled with "Hazardous Waste," the chemical name "this compound," and an indication of the contents (e.g., "solid waste," "aqueous solution").

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Adhere to your institution's guidelines regarding the maximum allowable time for hazardous waste accumulation in satellite accumulation areas.

  • Disposal :

    • Never dispose of this compound down the drain or in the regular trash. [1][2] This practice is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination and significant regulatory penalties.[2][3]

    • Contact your institution's EHS department or a licensed hazardous waste disposal vendor to schedule a pickup.[1]

    • Provide the waste vendor with a copy of all available safety information for this compound.

    • Most pharmaceutical waste is treated by incineration at a licensed facility to ensure its complete destruction.[3]

Experimental Protocol: Decontamination of Laboratory Equipment

For reusable laboratory glassware and equipment contaminated with this compound, follow this decontamination procedure to ensure safety and prevent cross-contamination.

  • Initial Rinse :

    • Rinse the labware with a suitable organic solvent, such as ethanol (B145695) or methanol, to dissolve and remove the bulk of the this compound residue.

    • Collect this rinsate as hazardous liquid waste in the designated container.[1]

  • Wash :

    • Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse :

    • Rinse the labware thoroughly with deionized water to remove any remaining detergent residue.

  • Drying :

    • Allow the labware to air dry completely before storing or reusing it.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate Solid & Liquid Waste A->B Step 1 C Place in Labeled, Sealed Hazardous Waste Container B->C Step 2 D Store in Designated Secure Area C->D Step 3 E DO NOT Dispose in Trash or Drain D->E F Contact EHS for Pickup by Licensed Vendor D->F Step 4

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Imiclopazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for "Imiclopazine" was found. The following guidance is based on the safety protocols for structurally and functionally similar compounds, namely Imidacloprid and Imiquimod maleate. Researchers should always consult the specific SDS for the compound they are using.

This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact. Adherence to these procedures is critical to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most critical barrier between the researcher and the potent compound. The following table summarizes the recommended PPE for handling this compound powder.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved respirator with a P100 (or N100 if

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imiclopazine
Reactant of Route 2
Reactant of Route 2
Imiclopazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。